(S)-3-chlorostyrene oxide
Description
The exact mass of the compound (R)-(+)-3-Chlorostyrene oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3-chlorophenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335382 | |
| Record name | (R)-(+)-3-Chlorostyrene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62600-71-9 | |
| Record name | (R)-(+)-3-Chlorostyrene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (S)-3-chlorostyrene oxide
Introduction: The Strategic Importance of (S)-3-chlorostyrene oxide in Chiral Synthesis
This compound, a chiral epoxide, has emerged as a pivotal building block in modern synthetic organic chemistry, particularly within the realm of pharmaceutical development. Its value lies in the unique combination of a reactive oxirane ring and a stereodefined center, making it an ideal intermediate for the enantioselective synthesis of complex molecular architectures. The presence of the chlorine atom at the meta-position of the phenyl ring further modulates its electronic properties and reactivity, offering distinct advantages in the design of targeted therapeutic agents. This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and a focused look into its application in the development of innovative drug candidates.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.217 g/mL at 20 °C | [3] |
| Boiling Point | 67-68 °C at 1 mmHg | [3] |
| Refractive Index (n20/D) | 1.551 | [3] |
| Specific Rotation ([α]20/D) | +19° (neat) for the (R)-enantiomer | |
| CAS Number | 97466-49-4 | [1] |
Chemical Properties and Reactivity: Harnessing the Power of the Oxirane Ring
The synthetic utility of this compound is dominated by the reactivity of its strained three-membered epoxide ring. The ring-opening reactions are subject to both steric and electronic influences, which dictate the regioselectivity of nucleophilic attack.
Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon atom. This "normal" ring-opening is favored for a wide range of strong nucleophiles.
Conversely, under acidic conditions, the epoxide oxygen is protonated, leading to a transition state with significant carbocationic character at the benzylic position. This positive charge is stabilized by the adjacent phenyl ring. Consequently, weak nucleophiles preferentially attack the more substituted benzylic carbon, resulting in the "rearranged" product.[4] The meta-chloro substituent, being electron-withdrawing, can subtly influence the stability of this benzylic carbocation and thus the regioselectivity of the ring-opening.[4]
Caption: Regioselectivity of nucleophilic ring-opening of this compound.
Experimental Protocols: A Guide to Synthesis and Characterization
The enantioselective synthesis of this compound can be achieved through several established methods. Here, we detail two prominent approaches: the Jacobsen-Katsuki asymmetric epoxidation and the hydrolytic kinetic resolution of the racemic epoxide.
Protocol 1: Asymmetric Epoxidation of 3-Chlorostyrene via Jacobsen-Katsuki Reaction
This method facilitates the direct enantioselective conversion of the prochiral alkene, 3-chlorostyrene, to the desired epoxide.[5][6][7]
Rationale: The Jacobsen's catalyst, a chiral manganese-salen complex, creates a chiral environment that directs the oxygen atom transfer from the oxidant to one face of the alkene, thereby inducing stereoselectivity.[5][6]
Caption: Workflow for the Jacobsen-Katsuki epoxidation of 3-chlorostyrene.
Step-by-Step Methodology:
-
Catalyst Preparation: In a round-bottom flask, dissolve (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) (0.02-0.05 equivalents) in anhydrous dichloromethane.
-
Reaction Setup: To the stirred catalyst solution, add 3-chlorostyrene (1.0 equivalent).
-
Oxidant Addition: Cool the mixture to 0 °C and slowly add a buffered aqueous solution of sodium hypochlorite (bleach, ~0.55 M, pH adjusted to ~11.3 with NaOH and Na₂HPO₄) over 30-60 minutes.[8]
-
Reaction Monitoring: Vigorously stir the biphasic mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, separate the organic layer. Wash the organic phase sequentially with saturated aqueous Na₂SO₃, brine, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral GC or HPLC.
Protocol 2: Hydrolytic Kinetic Resolution (HKR) of Racemic 3-Chlorostyrene Oxide
This protocol involves the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric purity.[9][10][11]
Rationale: A chiral cobalt-salen complex, often referred to as Jacobsen's HKR catalyst, selectively catalyzes the ring-opening of one epoxide enantiomer with water, allowing for the isolation of the unreacted, enantiopure epoxide.[9]
Step-by-Step Methodology:
-
Catalyst Activation: In a flask open to the air, dissolve the chiral (e.g., (R,R)) Co(II)-salen complex (0.2-2.0 mol%) in a suitable solvent such as THF or tert-methyl butyl ether (TBME). Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the oxidation of Co(II) to the active Co(III) species.
-
Reaction Setup: To the activated catalyst solution, add racemic 3-chlorostyrene oxide (1.0 equivalent).
-
Resolution: Add water (0.5-0.6 equivalents) dropwise to the reaction mixture. Stir at room temperature and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up and Separation: Once the desired conversion is achieved, quench the reaction and remove the solvent. The unreacted, enantiopure this compound can be separated from the diol product by distillation or column chromatography.
-
Characterization: Verify the identity and purity of the isolated this compound and determine its enantiomeric excess.
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the range of δ 7.1-7.4 ppm, with splitting patterns influenced by the meta-substitution. The oxirane protons will appear as a characteristic AMX spin system, with the benzylic proton (CH-O) as a doublet of doublets around δ 3.8-3.9 ppm, and the two diastereotopic methylene protons (CH₂) as distinct doublet of doublets between δ 2.8 and 3.2 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum will display signals for the eight distinct carbon atoms. The aromatic carbons will resonate in the region of δ 125-140 ppm, with the carbon bearing the chlorine atom showing a characteristic shift. The benzylic carbon of the epoxide will appear around δ 52-53 ppm, and the terminal methylene carbon at approximately δ 51-52 ppm.[12]
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z 154 and a characteristic M+2 peak at m/z 156 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Application in Drug Development: Synthesis of β3-Adrenergic Receptor Agonists
This compound is a key chiral intermediate in the synthesis of a class of compounds known as β3-adrenergic receptor agonists, which are investigated for the treatment of conditions such as overactive bladder and type 2 diabetes.[13][14] A notable example is the synthesis of Solabegron (GW427353), a selective β3-adrenergic receptor agonist.[14]
The synthesis of the core phenylethanolamine structure of Solabegron involves the regioselective ring-opening of (R)-3-chlorostyrene oxide with a protected diamine nucleophile. The stereochemistry of the epoxide directly translates to the stereochemistry of the resulting hydroxyl group in the final drug molecule, which is critical for its pharmacological activity.
Caption: Retrosynthetic approach to Solabegron highlighting the use of (R)-3-chlorostyrene oxide.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as a skin and eye irritant and may cause an allergic skin reaction. It is also suspected of causing genetic defects and is toxic if swallowed.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound stands out as a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with established methods for its enantioselective synthesis, make it an accessible and powerful tool for medicinal chemists and process development scientists. A thorough understanding of its reactivity, particularly the regioselectivity of its ring-opening reactions, is key to its effective utilization in the construction of complex molecular targets. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound will undoubtedly increase.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. (R)-(+)-3-Chlorostyrene oxide 62600-71-9 [sigmaaldrich.com]
- 14. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. synquestlabs.com [synquestlabs.com]
(S)-3-Chlorostyrene Oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-3-Chlorostyrene oxide, a chiral epoxide, has emerged as a critical building block in modern synthetic chemistry, particularly in the pharmaceutical industry. Its unique structural features, comprising a reactive oxirane ring and a substituted aromatic moiety, make it a versatile intermediate for the synthesis of complex, high-value molecules. This in-depth technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis methodologies, key applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 97466-49-4 | [1] |
| Molecular Formula | C₈H₇ClO | [2] |
| Molecular Weight | 154.59 g/mol | [2] |
| Appearance | Likely a liquid (based on related compounds) | N/A |
| Boiling Point | 67-68 °C at 1 mmHg (for the (R)-enantiomer) | [2] |
| Density | 1.217 g/mL at 20 °C (for the (R)-enantiomer) | [2] |
| Refractive Index | n20/D 1.551 (for the (R)-enantiomer) | [2] |
| Optical Rotation | [α]20/D: Specific value for (S)-enantiomer not found; +19° (neat) for the (R)-enantiomer |
Synthesis of Enantiopure this compound
The stereoselective synthesis of this compound is a key challenge and a subject of significant research. The two primary strategies for obtaining the enantiopure compound are asymmetric epoxidation of the parent olefin (3-chlorostyrene) and kinetic resolution of the racemic epoxide.
Asymmetric Epoxidation of 3-Chlorostyrene
Asymmetric epoxidation involves the direct conversion of 3-chlorostyrene into the desired epoxide using a chiral catalyst. This approach is highly desirable as it can theoretically yield 100% of the desired enantiomer.
Conceptual Workflow for Asymmetric Epoxidation
Caption: Asymmetric epoxidation of 3-chlorostyrene.
Kinetic Resolution of Racemic 3-Chlorostyrene Oxide
Kinetic resolution is a widely employed technique where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, enantiopure substrate.
Epoxide hydrolases (EHs) are particularly effective biocatalysts for the kinetic resolution of epoxides.[3] These enzymes catalyze the enantioselective hydrolysis of one epoxide enantiomer to the corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Styrene Oxide (Adapted for 3-Chlorostyrene Oxide)
This protocol is based on a general procedure for the kinetic resolution of styrene oxide and should be optimized for 3-chlorostyrene oxide.[3][4]
-
Preparation of the Reaction Mixture: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer, pH 7.0-7.5).[3][5]
-
Substrate Addition: Add racemic 3-chlorostyrene oxide to the buffer. The concentration will need to be optimized, but starting points in the range of 20-150 mM have been reported for similar substrates.[4][5]
-
Enzyme Addition: Introduce the epoxide hydrolase. The enzyme can be used in its free form or immobilized on a solid support to facilitate recovery and reuse.[3] The enzyme loading should be determined empirically.
-
Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 30-40°C).[3] The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC) by taking aliquots at regular intervals.
-
Work-up: Once the desired enantiomeric excess of the remaining epoxide is achieved (typically at or near 50% conversion), the reaction is stopped. The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting mixture of this compound and the corresponding diol can be separated by column chromatography.
Logical Flow of Hydrolytic Kinetic Resolution
Caption: Enzymatic kinetic resolution of racemic 3-chlorostyrene oxide.
Applications in Drug Discovery and Development
Chiral epoxides are invaluable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This compound is particularly significant in the development of β3-adrenergic receptor agonists.
β3-Adrenergic Receptor Agonists
The β3-adrenergic receptor is a therapeutic target for conditions such as overactive bladder (OAB), obesity, and type 2 diabetes.[6][7] Agonists of this receptor often feature a chiral ethanolamine side chain, the synthesis of which can be efficiently achieved through the ring-opening of a chiral epoxide like this compound.
One of the most prominent examples of a β3-adrenergic receptor agonist is Mirabegron , which is used for the treatment of OAB.[6][8] While the direct synthesis of Mirabegron may not exclusively use this compound, the synthetic strategies for many compounds in this class rely on the stereoselective ring-opening of chiral aryl epoxides. The reaction involves the nucleophilic attack of an amine on the epoxide, leading to the formation of the desired β-amino alcohol scaffold.
Other β3-adrenergic receptor agonists that have been in development include Solabegron and Vibegron.[6] The core structural motif of these molecules often necessitates a chiral precursor like this compound to ensure the correct stereochemistry for optimal pharmacological activity.
Analytical Characterization
The purity and enantiomeric excess of this compound are critical parameters that must be rigorously controlled.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary analytical technique for determining the enantiomeric excess of chiral compounds. Polysaccharide-based chiral stationary phases are commonly employed for the separation of epoxide enantiomers.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 3-chlorostyrene oxide. While specific high-resolution spectra for the 3-chloro isomer were not found in the provided search results, the expected chemical shifts can be predicted based on data for related styrene oxides and substituted benzenes.[9][10][11][12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. The fragmentation of epoxides is characterized by α-cleavage and rearrangements.[13][14][15][16][17]
Safety, Handling, and Storage
Working with epoxides requires strict adherence to safety protocols due to their potential reactivity and health hazards.
Hazard Identification
Based on data for the (R)-enantiomer and related compounds, 3-chlorostyrene oxide is expected to be:
-
Toxic if swallowed. [18]
-
A skin and eye irritant. [2]
-
A potential skin sensitizer. [2]
-
Suspected of causing genetic defects. [18]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be used.[19]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[18] Keep away from ignition sources.[20]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[18][21] Protect from moisture. For long-term storage, refrigeration may be appropriate, but care should be taken to prevent crystallization.[22]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Unused material and empty containers should be treated as hazardous waste.[20]
Conclusion
This compound is a chiral intermediate of significant importance in the synthesis of complex organic molecules, most notably in the development of novel pharmaceuticals. Its stereoselective synthesis, primarily through enzymatic kinetic resolution, provides access to an enantiopure building block that is crucial for controlling the stereochemistry of the final active pharmaceutical ingredient. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development. This guide serves as a foundational resource to aid scientists and researchers in harnessing the synthetic potential of this valuable chiral epoxide.
References
- 1. This compound | 97466-49-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-perfect kinetic resolution of racemic p-chlorostyrene oxide by SlEH1, a novel epoxide hydrolase from Solanum lycopersicum with extremely high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. β3‐Adrenoceptors in the normal and diseased urinary bladder—What are the open questions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.com [mdpi.com]
- 12. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. ICSC 1388 - O-CHLOROSTYRENE [inchem.org]
- 20. fishersci.com [fishersci.com]
- 21. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 22. riskmanagement.nd.edu [riskmanagement.nd.edu]
A Technical Guide to the Spectroscopic Characterization of (S)-3-Chlorostyrene Oxide
This guide provides an in-depth exploration of the expected spectroscopic data for (S)-3-chlorostyrene oxide, a chiral epoxide of significant interest in synthetic chemistry and drug development. In the absence of a comprehensive, publicly available experimental dataset for this specific enantiomer, this document serves as a predictive guide grounded in fundamental spectroscopic principles and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and confirm the structure of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Expected Spectroscopic Features
This compound possesses a stereogenic center at the benzylic carbon of the oxirane ring. Its structure comprises a meta-substituted chlorophenyl group attached to an epoxide ring. This arrangement dictates a unique spectroscopic fingerprint. The following sections will detail the predicted data and the rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, chemical environment, and stereochemistry of the molecule.
Predicted ¹H NMR Spectroscopy Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the epoxide ring. The meta-substitution pattern of the chlorine atom on the phenyl ring will result in a complex multiplet for the aromatic region. The protons of the chiral epoxide ring will exhibit diastereotopicity, leading to separate signals with characteristic geminal and vicinal couplings.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Number of Protons | Assignment | Rationale |
| ~7.20-7.40 | Multiplet | - | 4H | Aromatic (Ar-H) | The electron-withdrawing nature of the chlorine atom and the epoxide will deshield the aromatic protons. The meta-substitution will lead to a complex splitting pattern. |
| ~3.90 | Doublet of Doublets | Jvic ≈ 2.5 Hz, Jvic ≈ 4.0 Hz | 1H | Methine (O-CH) | This proton is adjacent to the stereocenter and will be split by the two diastereotopic methylene protons. |
| ~3.20 | Doublet of Doublets | Jgem ≈ 5.5 Hz, Jvic ≈ 4.0 Hz | 1H | Methylene (O-CH₂) | One of the two diastereotopic protons on the epoxide ring, coupled to its geminal partner and the methine proton. |
| ~2.80 | Doublet of Doublets | Jgem ≈ 5.5 Hz, Jvic ≈ 2.5 Hz | 1H | Methylene (O-CH₂) | The other diastereotopic methylene proton, exhibiting different coupling to the methine proton. |
Spectra are predicted for a 400 MHz instrument with tetramethylsilane (TMS) as an internal standard.
Predicted ¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, four for the aromatic carbons and two for the epoxide carbons. The chemical shifts will be influenced by the electronegativity of the chlorine and oxygen atoms.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~139 | Aromatic (Quaternary C-Ar) | The carbon atom attached to the epoxide ring. |
| ~135 | Aromatic (Quaternary C-Cl) | The carbon atom directly bonded to the chlorine atom. |
| ~125-130 | Aromatic (CH) | The four methine carbons of the aromatic ring will appear in this region. |
| ~52 | Methine (O-CH) | The benzylic carbon of the epoxide, deshielded by both the phenyl ring and the oxygen atom. |
| ~51 | Methylene (O-CH₂) | The terminal carbon of the epoxide ring. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the prepared sample to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution.
-
Data Processing: The resulting Free Induction Decay (FID) should be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum.
NMR Data Interpretation Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic and epoxide rings, C=C stretching of the aromatic ring, the C-O-C stretching of the epoxide, and the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 3050-2990 | Epoxide C-H Stretch | Medium |
| 1600, 1480 | Aromatic C=C Stretch | Medium-Strong |
| ~1250 | Asymmetric C-O-C Stretch (Epoxide) | Strong |
| ~880 | C-O-C Symmetric Stretch (Epoxide Ring Breathing) | Medium |
| ~800-750 | C-Cl Stretch | Strong |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat. Place a small drop of the compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[2]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely be used. The presence of chlorine will be indicated by the characteristic M+2 isotope peak.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment | Rationale |
| 154/156 | [M]⁺ (Molecular Ion) | The intact molecule with a single positive charge. The peak at m/z 156 will be approximately one-third the intensity of the m/z 154 peak due to the natural abundance of the ³⁷Cl isotope. |
| 125/127 | [M - CHO]⁺ | Loss of a formyl radical is a common fragmentation pathway for styrene oxides. |
| 119 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds containing a benzyl group. |
| 89 | [M - CHO - Cl]⁺ | Subsequent loss of chlorine from the m/z 125 fragment. |
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Separation: The GC will separate the compound from any impurities. A standard non-polar column (e.g., DB-5) can be used.
-
Ionization and Detection: As the compound elutes from the GC column, it will be ionized (typically by electron impact at 70 eV), and the resulting fragments will be detected by the mass analyzer.
Spectroscopic Analysis Workflow
References
Enantioselective Epoxidation of 3-Chlorostyrene: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Optically pure epoxides are invaluable building blocks in the synthesis of chiral organic compounds and pharmaceuticals.[1] The asymmetric epoxidation of styrenes, in particular, has garnered significant attention as it provides a direct route to these versatile intermediates.[1] This guide focuses on the enantioselective epoxidation of 3-chlorostyrene, a reaction of considerable importance for the synthesis of specialized chemical entities. The resulting chiral 3-chlorostyrene oxide is a key precursor for various pharmaceutical agents, including agonists for the human β3-adrenergic receptor.[2]
Chlorine-containing molecules are prevalent in a vast array of FDA-approved drugs, highlighting the significance of chloro-substituted synthons in medicinal chemistry.[3] More than 88% of pharmaceuticals in the United States rely on chlorine chemistry for their synthesis.[3] This underscores the need for robust and efficient methods to produce enantiomerically pure building blocks like (R)- and (S)-3-chlorostyrene oxide.
This technical guide provides an in-depth exploration of the enantioselective epoxidation of 3-chlorostyrene, with a focus on the widely successful Jacobsen-Katsuki epoxidation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
The Jacobsen-Katsuki Epoxidation: A Powerful Tool for Asymmetric Synthesis
The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective formation of epoxides from unfunctionalized alkenes.[4][5] This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom, typically from a stoichiometric oxidant like sodium hypochlorite (bleach), with high stereocontrol.[4][6] A key advantage of the Jacobsen-Katsuki epoxidation is its broad substrate scope, which includes conjugated cis-olefins such as styrenes.[6]
Mechanism of Enantioselective Epoxidation
The precise mechanism of the Jacobsen-Katsuki epoxidation has been a subject of extensive research and discussion.[6][7] It is generally accepted that the active catalytic species is a high-valent manganese(V)-oxo complex, formed by the oxidation of the Mn(III)-salen precursor.[6] The transfer of the oxygen atom to the alkene can proceed through several proposed pathways, including a concerted mechanism, a metallaoxetane intermediate, or a radical pathway.[4][6]
For styrene derivatives, the reaction may involve radical intermediates, which can influence the stereochemical outcome.[7] The enantioselectivity of the reaction is dictated by the chiral environment created by the salen ligand, which directs the approach of the alkene to the manganese-oxo species.[6] Two principal models for the substrate's approach have been proposed by Jacobsen and Katsuki, both of which aim to explain the observed stereoselectivity.[6]
The electronic properties of the salen ligand also play a crucial role in determining the enantioselectivity.[8] Studies have shown a direct correlation between the electronic nature of substituents on the salen ligand and the enantiomeric excess (ee) of the epoxide product.[8] Electron-donating groups on the catalyst tend to lead to higher enantioselectivities.[8] This electronic effect is thought to influence the position of the transition state along the reaction coordinate.[8]
Figure 1: A simplified representation of the catalytic cycle for the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Enantioselective Epoxidation of 3-Chlorostyrene
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired outcomes.
Materials and Reagents
-
3-Chlorostyrene (substrate)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH 11)
-
Dichloromethane (CH2Cl2, anhydrous)
-
4-Phenylpyridine N-oxide (co-catalyst/axial ligand, optional but recommended)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Celite® or silica gel
Reaction Setup and Procedure
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Jacobsen's catalyst (e.g., 0.02-0.05 molar equivalents relative to the alkene) and 4-phenylpyridine N-oxide (if used, 0.2-1 molar equivalents relative to the catalyst) in dichloromethane.
-
Substrate Addition: Add 3-chlorostyrene (1.0 molar equivalent) to the catalyst solution.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, add the buffered sodium hypochlorite solution (typically 1.5-2.0 molar equivalents) dropwise over a period of 1-2 hours. The vigorous stirring is crucial for efficient phase transfer of the oxidant.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Analysis
-
Yield Determination: Calculate the percentage yield of the purified 3-chlorostyrene oxide.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
| Parameter | Recommended Range | Impact on Reaction |
| Catalyst Loading | 0.01 - 0.1 mol% | Higher loading may increase reaction rate but also cost. |
| Temperature | -10 °C to room temperature | Lower temperatures often lead to higher enantioselectivity.[9] |
| Oxidant pH | 9.5 - 11.5 | Crucial for catalyst stability and reaction rate. |
| Axial Ligand | Optional, e.g., 4-phenylpyridine N-oxide | Can improve catalyst stability, reaction rate, and sometimes enantioselectivity.[10] |
| Solvent | Dichloromethane, Toluene, etc. | Can influence solubility and reaction kinetics. |
Table 1: Key Parameters for Optimization of the Enantioselective Epoxidation of 3-Chlorostyrene.
Troubleshooting and Optimization
-
Low Conversion:
-
Cause: Inefficient stirring, low oxidant concentration, or catalyst deactivation.
-
Solution: Ensure vigorous stirring to facilitate phase transfer. Use fresh, properly buffered oxidant. The addition of an axial ligand like 4-phenylpyridine N-oxide can stabilize the catalyst.[10]
-
-
Low Enantioselectivity:
-
Cause: Reaction temperature is too high, or the catalyst is not optimal.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or below).[9] Screen different chiral salen ligands to find the one that provides the best stereocontrol for 3-chlorostyrene.
-
-
Formation of Side Products:
-
Cause: Over-oxidation or decomposition of the epoxide.
-
Solution: Carefully monitor the reaction and stop it once the starting material is consumed. Use a milder oxidant or adjust the reaction conditions.
-
Applications in Drug Development
The enantiomerically pure (R)- and (S)-3-chlorostyrene oxides are valuable intermediates in the synthesis of various pharmaceutical compounds. For instance, (R)-(+)-3-chlorostyrene oxide is a key reactant in the synthesis of phenylethanolamine derivatives that act as β3-adrenergic receptor agonists.[2] These agonists have potential applications in the treatment of conditions such as overactive bladder and type 2 diabetes. The ability to produce these chiral epoxides with high enantiopurity is therefore of paramount importance for the development of effective and safe therapeutic agents.
Figure 2: The workflow illustrating the importance of enantioselective epoxidation in the drug development process.
Conclusion
The enantioselective epoxidation of 3-chlorostyrene is a critical transformation for accessing valuable chiral building blocks used in pharmaceutical synthesis. The Jacobsen-Katsuki epoxidation stands out as a reliable and highly effective method for achieving this transformation with excellent stereocontrol. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing effective troubleshooting strategies, researchers and drug development professionals can successfully implement this methodology to advance their synthetic and therapeutic programs. The continued development of even more efficient and selective catalytic systems will undoubtedly further enhance the utility of this important reaction.
References
- 1. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 2. (R)-(+)-3-Chlorostyrene oxide 62600-71-9 [sigmaaldrich.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of Chiral Epoxides in Modern Synthesis
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-3-chlorostyrene oxide
Prepared by: Gemini, Senior Application Scientist
In the landscape of pharmaceutical and materials science, chiral epoxides stand as foundational building blocks, prized for their inherent reactivity and stereochemical density.[1][2] These strained three-membered rings are versatile intermediates, enabling the stereocontrolled introduction of complex functionalities. The 2001 Nobel Prize in Chemistry, awarded in part for chirally catalyzed oxidation reactions, underscored the transformative impact of asymmetric epoxidation on organic synthesis.[3] this compound, the subject of this guide, exemplifies a class of non-functionalized aryl epoxides whose precise, enantiopure synthesis is critical for the development of advanced molecular entities. Its structure combines a reactive epoxide moiety with a synthetically versatile chlorinated aromatic ring, making it a valuable synthon for targeted drug discovery programs.[2][4] This document provides a comprehensive overview of its structure, stereochemistry, asymmetric synthesis, and analytical characterization, grounded in established chemical principles and field-proven methodologies.
Molecular Identity and Physicochemical Properties
This compound, systematically named (S)-2-(3-chlorophenyl)oxirane, is a distinct chiral molecule. The "(S)" designation refers to the absolute configuration of the single stereocenter at the benzylic carbon of the oxirane ring, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
1.1 Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign the stereochemistry, we view the molecule from the stereocenter (C1 of the ethyl group), with the lowest priority group (the hydrogen atom) pointing away. The priorities of the attached groups are:
-
-O- (in the oxirane ring): Highest priority due to the atomic number of oxygen.
-
-C6H4Cl (3-chlorophenyl group): The carbon of the aromatic ring has a higher priority than the methylene carbon.
-
-CH2- (in the oxirane ring): The methylene carbon of the epoxide.
-
-H (not shown): Lowest priority.
Tracing the path from priority 1 to 2 to 3 describes a counter-clockwise direction, hence the designation "(S)".
Diagram 1: Chemical Structure and Stereochemistry of this compound
Caption: Structure of this compound with the (S) stereocenter indicated.
1.2 Physicochemical Data Summary
The following table summarizes key identifiers and physical properties for this compound. Properties for the (R)-enantiomer are included for comparison, as they are expected to be nearly identical except for the sign of optical rotation.[5][6][7]
| Property | Value | Source |
| IUPAC Name | (S)-2-(3-chlorophenyl)oxirane | N/A |
| CAS Number | 97466-49-4 | [8] |
| Molecular Formula | C₈H₇ClO | [8] |
| Molecular Weight | 154.59 g/mol | [5][8] |
| Appearance | Liquid (Expected) | [9] |
| Density | ~1.214 g/mL at 25 °C | [6] |
| Boiling Point | 67-68 °C at 1 mmHg | [5][6] |
| Refractive Index (n20/D) | ~1.551 | [6] |
| Optical Rotation [α]20/D | Negative value (Expected) | N/A |
| (R)-enantiomer [α]20/D | +19°, neat | [6] |
Asymmetric Synthesis via Jacobsen-Katsuki Epoxidation
The synthesis of enantiopure this compound necessitates a stereoselective approach. For unfunctionalized alkenes such as 3-chlorostyrene, the Jacobsen-Katsuki epoxidation is the method of choice.[10][11][12] This reaction is superior to methods like the Sharpless epoxidation, which is specifically designed for allylic alcohols.[3][13]
2.1 Rationale for Method Selection
The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as a catalyst. The C₂-symmetric ligand creates a chiral environment around the manganese center, which acts as the active oxidant.[11] This catalyst architecture effectively differentiates the two prochiral faces of the alkene's double bond, leading to the preferential formation of one enantiomer of the epoxide. The choice of the (R,R)- or (S,S)-salen ligand directly determines whether the (R)- or (S)-epoxide is produced, respectively. For the synthesis of this compound, the (S,S)-Jacobsen catalyst is required.
Diagram 2: Jacobsen-Katsuki Catalytic Cycle
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Synthesis and Purification
This protocol describes a representative procedure for the synthesis of this compound from 3-chlorostyrene using the Jacobsen-Katsuki epoxidation.
3.1 Materials and Reagents
-
3-Chlorostyrene (stabilized)[9]
-
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(S,S)-Jacobsen's catalyst]
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)
-
Dichloromethane (DCM, anhydrous)
-
4-Phenylpyridine N-oxide (co-catalyst, optional but recommended)[14]
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
3.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chlorostyrene (1.0 eq) and (S,S)-Jacobsen's catalyst (0.02 eq). Dissolve the components in dichloromethane (approx. 0.2 M concentration of alkene).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add buffered sodium hypochlorite solution (1.5 eq) dropwise over 1 hour with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mass transfer.
-
Causality: Slow addition of the oxidant at a reduced temperature is crucial to control the exothermic reaction and prevent catalyst degradation, thereby maximizing enantioselectivity. Vigorous stirring is essential for the phase-transfer nature of the catalysis.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically sampling the organic layer. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification - Initial: Wash the combined organic phase sequentially with saturated aqueous Na₂SO₃ (to quench excess oxidant), and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Each washing step removes specific impurities (oxidant, water-soluble byproducts), ensuring a cleaner crude product for the final purification.
-
-
Purification - Final: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 98:2). Collect the fractions containing the product.
-
Product Isolation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless or pale yellow oil. Determine the yield.
Diagram 3: Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target epoxide.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and enantiomeric excess (e.e.) of the synthesized this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the epoxide protons (diastereotopic) and the aromatic protons.
-
Aromatic Region (δ 7.1-7.4 ppm): A complex multiplet corresponding to the four protons on the 3-chlorophenyl ring.
-
Benzylic Proton (δ ~3.9 ppm): A doublet of doublets (dd) for the proton on the carbon attached to the aromatic ring.
-
Methylene Protons (δ ~2.8 and ~3.2 ppm): Two distinct signals (doublets of doublets) for the two non-equivalent protons of the -CH₂- group in the epoxide ring.[15]
-
-
¹³C NMR (CDCl₃, 101 MHz): Key signals would include:
-
Aromatic Carbons (δ 125-138 ppm): Six signals, including the carbon bearing the chlorine atom (C-Cl, δ ~135 ppm).
-
Epoxide Carbons (δ ~51-53 ppm): Two distinct signals for the two carbons of the oxirane ring.
-
4.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum will exhibit a characteristic molecular ion cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Expect to see peaks at m/z = 154 (for C₈H₇³⁵ClO) and m/z = 156 (for C₈H₇³⁷ClO) with a ~3:1 intensity ratio.[16]
-
Key Fragments: Common fragmentation pathways for styrene oxides include the loss of CO and CHO, as well as cleavage to form a tropylium-like ion or a chlorobenzyl cation.
4.3 Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess of the product.
-
Methodology: A chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) is used with a mobile phase typically consisting of a hexane/isopropanol mixture.
-
Expected Result: The (S) and (R) enantiomers will have different retention times, appearing as two separate peaks. The enantiomeric excess is calculated from the integrated areas of these peaks: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Safe Handling and Storage
Styrene oxides are reactive compounds and should be handled with appropriate care.[17][18]
-
Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[19] The compound is a suspected irritant and sensitizer.[17][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent polymerization and degradation.[9]
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, which can catalyze violent polymerization or ring-opening.[18][21]
Applications in Drug Discovery and Development
This compound is a valuable chiral building block for synthesizing complex pharmaceutical targets. The epoxide ring can be opened regioselectively by a variety of nucleophiles (e.g., amines, thiols, azides) to generate 1,2-disubstituted amino alcohols and related structures, which are common motifs in biologically active molecules.[2][4] The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening and lead optimization. For instance, related chlorophenyl-containing chiral intermediates are used in the synthesis of β3-adrenergic receptor agonists.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. (R)-(+)-3-Chlorostyrene oxide 62600-71-9 [sigmaaldrich.com]
- 7. 62600-71-9 Cas No. | (R)-(+)-3-Chlorostyrene oxide | Apollo [store.apolloscientific.co.uk]
- 8. This compound | 97466-49-4 [chemicalbook.com]
- 9. 3-氯苯乙烯 98%, contains 0.1% 3,5-di-tert-butylcatechol as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 13. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. 4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. plasticseurope.org [plasticseurope.org]
An In-depth Technical Guide to the Thermodynamic Stability of Substituted Styrene Oxides
Introduction
Substituted styrene oxides are a pivotal class of organic intermediates, holding significant importance in the realms of synthetic chemistry, materials science, and particularly in drug development and toxicology. As metabolites of various xenobiotics, including the parent compound styrene, their stability and reactivity are of profound interest to researchers seeking to understand metabolic pathways and mechanisms of toxicity.[1][2] Furthermore, their role as versatile building blocks in the synthesis of fine chemicals and pharmaceuticals underscores the need for a comprehensive understanding of the factors governing their thermodynamic stability.[1]
This guide provides a deep dive into the core principles dictating the thermodynamic stability of substituted styrene oxides. We will move beyond a superficial overview to explore the intricate interplay of electronic effects, steric hindrance, and ring strain that collectively define the energetic landscape of these molecules. For the discerning researcher, scientist, or drug development professional, this document aims to be a valuable resource, offering not only theoretical insights but also practical methodologies for the assessment of thermodynamic stability.
I. The Fundamental Energetics of the Oxirane Ring
The thermodynamic stability of any epoxide is intrinsically linked to the inherent strain within the three-membered oxirane ring. This strain is a composite of two primary factors:
-
Angle Strain: The deviation from the ideal sp³ tetrahedral bond angle of 109.5° to the constrained angles within the three-membered ring leads to poor orbital overlap and a significant increase in potential energy.[3]
-
Torsional Strain: The eclipsed conformation of the substituents on adjacent carbon atoms of the epoxide ring further contributes to its inherent instability.[3]
This high ring strain, estimated to be around 13 kcal/mol for the parent oxirane, is the primary driving force for the high reactivity of epoxides in ring-opening reactions.[4] While seemingly a marker of instability, this stored potential energy is precisely what makes epoxides such versatile synthetic intermediates.
II. The Influence of Substituents on Thermodynamic Stability
The introduction of substituents onto the styrene oxide scaffold dramatically alters its thermodynamic stability. These effects can be broadly categorized into electronic and steric influences.
A. Electronic Effects
The phenyl group in styrene oxide exerts a powerful electronic influence on the adjacent benzylic carbon of the oxirane ring. This interaction is twofold:
-
Inductive Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can modulate the electron density at the benzylic carbon. Electron-donating groups (e.g., -OCH₃, -CH₃) can stabilize a partial positive charge on the benzylic carbon, which becomes particularly relevant in acid-catalyzed ring-opening reactions.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can destabilize such a charge, influencing the transition state energies of various reactions.
-
Resonance Effects: The phenyl ring can participate in resonance stabilization of a developing positive charge at the benzylic position. This delocalization of charge significantly lowers the energy of carbocation-like transition states, a key factor in the regioselectivity of acid-catalyzed ring-opening reactions where nucleophilic attack preferentially occurs at the more substituted (benzylic) carbon.[6][7][8][9]
B. Steric Effects
Steric hindrance plays a crucial role in the thermodynamic stability of substituted styrene oxides, primarily by influencing the ground state energy and the transition state energies of reactions.
-
Ground State Destabilization: Bulky substituents on the oxirane ring or the phenyl group can lead to steric repulsion, increasing the ground state energy of the molecule and thus decreasing its overall thermodynamic stability.
-
Transition State Manipulation: In nucleophilic substitution reactions, particularly under basic conditions, steric hindrance dictates the regioselectivity of the attack. Nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide, a classic example of an SN2-type mechanism.[4][6]
C. Stereochemistry
Styrene oxide possesses a chiral center at the benzylic carbon, leading to the existence of (R)- and (S)-enantiomers.[2] The spatial arrangement of substituents in these enantiomers can influence their interaction with chiral environments, such as enzymes. In biological systems, it has been observed that the enantiomers of styrene oxide can exhibit different rates of metabolic transformation and varying toxicological profiles, suggesting that stereochemistry can subtly impact the thermodynamic and kinetic stability of these molecules in chiral environments.[2] For instance, in human liver microsomes, (S)-styrene oxide is preferentially hydrolyzed over the (R)-enantiomer.[2]
III. Isomerization and Rearrangement: A Thermodynamic Perspective
A critical aspect of styrene oxide stability is its propensity to undergo isomerization to form phenylacetaldehyde, a reaction known as the Meinwald rearrangement.[10][11][12][13] This rearrangement is often catalyzed by Lewis acids or enzymes and represents a thermodynamically favorable pathway that relieves the ring strain of the epoxide. The relative thermodynamic stabilities of the substituted styrene oxide and the corresponding phenylacetaldehyde will dictate the position of the equilibrium and the driving force for this isomerization.
The mechanism of the Meinwald rearrangement involves the opening of the epoxide ring to form a carbocation intermediate, which then undergoes a 1,2-hydride or 1,2-alkyl shift.[14] The stability of this carbocation intermediate is a key determinant of the reaction rate and is significantly influenced by the electronic nature of the substituents on the phenyl ring.
IV. Quantitative Assessment of Thermodynamic Stability
A quantitative understanding of the thermodynamic stability of substituted styrene oxides is crucial for predicting their reactivity and for designing synthetic pathways. This is primarily achieved through experimental and computational methods.
A. Experimental Methodologies
Reaction Calorimetry: A powerful technique for determining the heats of formation (ΔHf) of epoxides.[15] By measuring the enthalpy change of a reaction that quantitatively converts the epoxide to a product with a known heat of formation, the ΔHf of the epoxide can be calculated.
Protocol: Determination of the Heat of Formation of a Substituted Styrene Oxide via Reaction Calorimetry
-
Reactant Preparation: A solution of a potent reducing agent, such as lithium triethylborohydride (LiEt₃BH), in a suitable solvent like triethylene glycol dimethyl ether is prepared inside a reaction calorimeter.[15] The choice of LiEt₃BH is based on its rapid and quantitative reaction with epoxides to yield a single, well-defined alcohol product.[15]
-
Calorimeter Calibration: The calorimeter is electrically calibrated to determine its heat capacity.
-
Reaction 1: Epoxide Reduction: A precisely weighed amount of the liquid substituted styrene oxide is injected into the reducing agent solution. The heat evolved during the reduction to the corresponding substituted phenylethanol is measured (ΔHr1).[15]
-
Reaction 2: Alcohol Dissolution: In a separate experiment, the corresponding pure liquid substituted phenylethanol is injected into the same reaction medium. The heat of solution is measured (ΔHr2).[15]
-
Calculation of Condensed-Phase Heat of Reduction (ΔHred): The heat of reduction is obtained by subtracting the heat of solution of the alcohol from the heat of reaction of the epoxide (ΔHred = ΔHr1 - ΔHr2).[15]
-
Determination of Heat of Vaporization (ΔHvap): The heat of vaporization of the epoxide and the corresponding alcohol are determined using ebulliometry, which measures the boiling point at various pressures and fits the data to the Clausius-Clapeyron equation.[15]
-
Calculation of Gas-Phase Heat of Formation (ΔHf(g)): The gas-phase heat of formation of the epoxide is calculated using the known gas-phase heat of formation of the product alcohol and the experimentally determined gas-phase heat of reduction.
B. Computational Chemistry
Computational methods provide a powerful and often more accessible means of estimating the thermodynamic properties of molecules.[16][17][18] High-level ab initio and density functional theory (DFT) methods can be used to calculate the heats of formation and strain energies of substituted styrene oxides with a high degree of accuracy.
Workflow: Computational Determination of the Thermodynamic Stability of Substituted Styrene Oxides
Caption: A typical workflow for the computational determination of thermodynamic properties of substituted styrene oxides.
Protocol: Computational Analysis of a Substituted Styrene Oxide
-
Structure Input: The 3D structure of the substituted styrene oxide is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
High-Accuracy Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a more accurate, computationally expensive method (e.g., G3, CBS-APNO) to obtain a highly reliable electronic energy.[15]
-
Thermochemical Calculations: The heat of formation is calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are particularly useful for calculating strain energies as they benefit from the cancellation of systematic errors in the calculations.[15]
-
Data Analysis: The calculated thermodynamic data for a series of substituted styrene oxides can be compiled and analyzed to elucidate structure-stability relationships.
C. Summary of Relative Thermodynamic Stabilities
The following table summarizes the general trends in the thermodynamic stability of substituted epoxides, which are applicable to substituted styrene oxides.
| Substituent Pattern | Relative Thermodynamic Stability | Rationale |
| Gem-disubstituted | Most Stable | Alkyl groups stabilize the epoxide ring.[15] |
| Trans-disubstituted | Highly Stable | Reduced steric strain compared to cis-isomers.[15] |
| Cis-disubstituted | Less Stable than Trans | Increased steric strain between substituents. |
| Monosubstituted | Least Stable | Less stabilization compared to disubstituted epoxides.[15] |
V. Conclusion
The thermodynamic stability of substituted styrene oxides is a multifaceted property governed by a delicate balance of electronic effects, steric interactions, and the inherent strain of the oxirane ring. A thorough understanding of these factors is paramount for researchers in synthetic chemistry, drug development, and toxicology. The strategic application of experimental techniques like reaction calorimetry and the ever-improving accuracy of computational chemistry methods provide a robust toolkit for the quantitative assessment of these crucial thermodynamic parameters. By leveraging these approaches, scientists can gain deeper insights into the reactivity, metabolic fate, and synthetic utility of this important class of molecules.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Styrene oxide - Wikipedia [en.wikipedia.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase – Department of Biology | ETH Zurich [biol.ethz.ch]
- 12. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 13. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational thermodynamics - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Computational thermodynamics and its applications (Journal Article) | OSTI.GOV [osti.gov]
(S)-3-Chlorostyrene Oxide: A Strategic Linchpin in Modern Chiral Pool Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Value of Chiral Epoxides in Synthesis
In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical development and materials science. The precise three-dimensional arrangement of atoms is paramount to biological activity, a fact tragically underscored by historical events such as the thalido-mide disaster.[1] Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products as starting materials, represents a powerful approach to constructing complex chiral molecules.[2][3][4] Within this paradigm, chiral epoxides have emerged as exceptionally versatile and valuable building blocks.[5][6] Their inherent ring strain facilitates regio- and stereospecific ring-opening reactions with a vast array of nucleophiles, enabling the controlled installation of adjacent stereocenters—a frequent motif in biologically active molecules.[5][7]
This guide focuses on (S)-3-chlorostyrene oxide, a potent and strategically important chiral intermediate. Its substituted phenyl ring and reactive epoxide moiety make it a key precursor for a range of pharmaceutical targets, most notably as an intermediate for β3-adrenergic receptor agonists with potential antiobesity and antidiabetic applications.[8] We will explore the most effective methodologies for its enantioselective synthesis and delve into its core applications, providing both the theoretical underpinnings and practical, field-proven protocols essential for its successful utilization in the laboratory.
Accessing Enantiopurity: Synthesis of this compound
The generation of this compound in high enantiomeric purity is the critical first step for its use as a chiral building block. While several methods exist, the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide stands out as a particularly robust and scalable approach.[9][10][11][12]
The Power of Resolution: Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. The Jacobsen-Katsuki Hydrolytic Kinetic Resolution (HKR) employs a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of a terminal epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess (ee).[9][13][14]
The causality behind this method's success lies in the formation of diastereomeric transition states. The chiral cobalt catalyst preferentially binds and activates one epoxide enantiomer, accelerating its hydrolysis. The result is a practical and highly efficient route to both the desired (S)-epoxide and the corresponding (R)-1,2-diol, another valuable chiral synthon.[9][11][12] The reaction is lauded for its operational simplicity, use of water as a reactant, and the commercial availability of the catalyst.[9][12]
Diagram: The Principle of Hydrolytic Kinetic Resolution (HKR)
Caption: HKR selectively hydrolyzes one enantiomer, yielding enantioenriched epoxide and diol.
Alternative Synthetic Routes
While HKR is a dominant method, other strategies have been developed:
-
Asymmetric Borane Reduction: An efficient synthesis involves the asymmetric reduction of a 1-(3-chlorophenyl)-2-sulfonyloxyethanone derivative using a CBS oxazaborolidine catalyst. This approach generates a chiral sulfonyloxyalcohol which is then cyclized to the epoxide with a base. This method avoids the 50% theoretical yield limit of resolution techniques.[8]
-
Enzymatic Resolution: Enzymes can also be employed for the kinetic resolution of racemic 3-chlorostyrene oxide or its precursors, offering high enantioselectivity under mild conditions.[8][15]
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagent/Catalyst | Typical ee | Max. Theoretical Yield | Key Advantages | Key Considerations |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | >99% | 50% | High ee, operational simplicity, recyclable catalyst.[9][13] | Limited to 50% yield for the epoxide. |
| Asymmetric Reduction | CBS Oxazaborolidine | ~85-95% | ~100% | Direct asymmetric synthesis, potentially higher throughput.[8] | Requires synthesis of a specific α-functionalized ketone precursor. |
| Enzymatic Resolution | Lipases, Epoxide Hydrolases | Variable, can be >98% | 50% | Mild, environmentally benign conditions.[15] | Requires screening for optimal enzyme and conditions. |
Core Utility: Regio- and Stereoselective Ring-Opening Reactions
The synthetic power of this compound is unlocked through nucleophilic ring-opening of the strained epoxide. This transformation is highly reliable and proceeds with predictable regio- and stereochemistry, making it a cornerstone reaction for building complex molecular architectures.[5][7]
Under neutral or basic/nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom (the terminal CH₂ group), resulting in inversion of configuration at that center. This predictable outcome is fundamental to its application in chiral pool synthesis.
Synthesis of Chiral β-Amino Alcohols
One of the most significant applications of this compound is the synthesis of chiral β-amino alcohols.[16][17][18][19] These moieties are prevalent in a vast number of pharmaceuticals, including β-blockers and other receptor agonists/antagonists.[17][18] The reaction of this compound with a primary or secondary amine directly furnishes the corresponding 1-amino-2-hydroxy-1-(3-chlorophenyl)ethane derivative with high fidelity.
Diagram: Nucleophilic Ring-Opening with an Amine
Caption: Amine nucleophile attacks the terminal carbon, leading to a chiral β-amino alcohol.
Field-Proven Protocol: Synthesis of a β-Amino Alcohol
The following protocol is a representative example of the aminolysis of an epoxide, a reaction that can be catalyzed by various mild Lewis acids or even performed under solvent-free conditions.[16]
Objective: To synthesize (R)-1-(3-chlorophenyl)-2-(phenylamino)ethanol from this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Lithium triflate (LiOTf) (0.1 eq)
-
Acetonitrile (solvent)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of this compound in acetonitrile, add aniline followed by lithium triflate at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC until the starting epoxide is consumed.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure β-amino alcohol.
Trustworthiness: This protocol represents a self-validating system. The progress can be easily monitored, and the product's structure and purity can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The stereochemical outcome is reliably predicted by the SN2 mechanism.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective handling in a research environment.
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [20] |
| Molecular Weight | 154.59 g/mol | [20] |
| Appearance | Light yellow to yellow liquid | [20] |
| Boiling Point | 67-68 °C @ 1 mmHg | [21] |
| Density | ~1.214 g/mL at 25 °C | |
| Optical Activity ([α]D) | Negative rotation (specific value varies) | [20] |
| Storage Temperature | 2-8°C | [20] |
Safety Profile: this compound should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation and skin sensitization. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Conclusion: A Versatile and Indispensable Chiral Tool
This compound exemplifies the power and elegance of the chiral pool approach to asymmetric synthesis. Its value is rooted in three key pillars:
-
Accessibility: Robust and scalable synthetic methods, particularly Hydrolytic Kinetic Resolution, provide access to material with exceptionally high enantiopurity.
-
Reactivity: The strained epoxide ring serves as a potent electrophile, ready for controlled transformation.
-
Predictability: Its ring-opening reactions proceed with well-understood and reliable regio- and stereoselectivity, allowing for the confident construction of new stereocenters.
For researchers in drug discovery and process development, this compound is not merely a chemical intermediate but a strategic tool. Its efficient application enables the rapid and reliable synthesis of complex chiral molecules, accelerating the journey from molecular design to innovative therapeutic agents.
References
- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6262278B1 - Stereoselective ring opening reactions - Google Patents [patents.google.com]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)-or (S) -form using enzyme - Google Patents [patents.google.com]
- 16. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 17. rroij.com [rroij.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | 97466-49-4 [chemicalbook.com]
- 21. echemi.com [echemi.com]
Methodological & Application
applications of (S)-3-chlorostyrene oxide in asymmetric synthesis
An In-Depth Technical Guide to the Applications of (S)-3-Chlorostyrene Oxide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of modern asymmetric synthesis, chiral epoxides stand out as exceptionally versatile intermediates. Their inherent ring strain and defined stereochemistry make them ideal precursors for the stereocontrolled introduction of functionality. Among these, this compound, also known as (S)-2-(3-chlorophenyl)oxirane, has emerged as a critical chiral building block, particularly in the synthesis of pharmaceutically active compounds.[1][2][3] Its structure, featuring a single stereocenter on a reactive oxirane ring attached to a substituted aromatic group, provides a powerful handle for constructing complex molecular architectures with high fidelity.
This guide delves into the core applications of this compound, moving beyond simple reaction schemes to explore the mechanistic rationale and practical considerations that underpin its use in the laboratory. We will examine its pivotal role in the synthesis of β-adrenergic receptor agonists and provide detailed, field-tested protocols for its preparation via kinetic resolution and its subsequent use in stereoselective ring-opening reactions.
Core Application: A Key Intermediate for β3-Adrenergic Receptor Agonists
A prominent application of this compound is its function as a crucial intermediate in the synthesis of β3-adrenergic receptor (AR) agonists.[4] These compounds have garnered significant therapeutic interest for their potential in treating obesity and type 2 diabetes.[2] The synthesis of these complex molecules relies on the predictable and stereospecific ring-opening of the chiral epoxide.
The general synthetic strategy involves the nucleophilic attack of an amine on the less sterically hindered carbon of the epoxide ring. This SN2 reaction proceeds with a clean inversion of stereochemistry, reliably setting the required stereocenter in the resulting β-amino alcohol product. The 3-chloro substituent on the phenyl ring is a key pharmacophoric element in the final drug molecule, making this compound the specific starting material of choice.
Part 1: Accessing Enantiopure this compound via Hydrolytic Kinetic Resolution (HKR)
The most direct route to enantiopure epoxides is often the kinetic resolution of a racemic mixture. The hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes is a particularly powerful and scalable method.[2][5][6] This process involves the selective hydrolysis of one enantiomer from the racemic mixture, leaving the other, unreacted enantiomer in high enantiomeric excess.
Mechanism & Rationale: The (salen)Co(III) catalyst activates one enantiomer of the epoxide (in this case, the (R)-enantiomer) and facilitates its ring-opening by water. The (S)-enantiomer reacts at a much slower rate, allowing for its isolation. This high degree of selectivity is attributed to the specific chiral environment created by the salen ligand around the cobalt center.[5][6] The result is a practical method to obtain both the desired (S)-epoxide and the corresponding (R)-diol, another useful chiral synthon.
Workflow for Hydrolytic Kinetic Resolution
References
- 1. Chiral Building Blocks | Products - Moldb [moldb.com]
- 2. US6262278B1 - Stereoselective ring opening reactions - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (R)-(+)-3-Chlorostyrene oxide 62600-71-9 [sigmaaldrich.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective and Stereoselective Ring-Opening Reactions of (S)-3-Chlorostyrene Oxide
Introduction
Chiral epoxides are pivotal building blocks in modern organic synthesis, particularly in the pharmaceutical industry, due to their ability to introduce stereocenters with high fidelity.[1][2][3] (S)-3-chlorostyrene oxide, a readily available chiral intermediate, serves as a versatile precursor for the synthesis of a wide array of biologically active molecules, including β-adrenergic receptor agonists. The regioselective and stereoselective ring-opening of this epoxide with various nucleophiles allows for the precise installation of two vicinal functional groups, a common motif in many pharmaceutical agents.[4]
This application note provides a comprehensive guide to understanding and performing the regioselective and stereoselective ring-opening reactions of this compound. We will delve into the mechanistic underpinnings that govern the reaction outcomes under both acidic and basic/neutral conditions, and provide detailed, field-proven protocols for achieving high selectivity with a range of common nucleophiles.
Theoretical Background: The Dichotomy of Epoxide Ring-Opening
The regioselectivity of epoxide ring-opening reactions is primarily dictated by the reaction conditions.[5] This dichotomy arises from the subtle interplay of steric and electronic effects, which can be modulated to favor nucleophilic attack at either the benzylic (more substituted) or the terminal (less substituted) carbon of the oxirane ring.
Under Basic or Neutral Conditions (SN2 Mechanism):
In the presence of strong, basic nucleophiles, the ring-opening of epoxides proceeds via a classic SN2 mechanism.[6][7] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[7][8] This is driven by the significant ring strain of the epoxide (approximately 13 kcal/mol), which facilitates the departure of the alkoxide.[7] For this compound, this translates to nucleophilic attack at the terminal carbon, leading to the formation of a secondary alcohol at the benzylic position. The reaction is stereospecific, proceeding with inversion of configuration at the center of attack.
Under Acidic Conditions (SN1-like Mechanism):
In an acidic medium, the epoxide oxygen is first protonated, forming a much better leaving group.[5][6] This protonation activates the epoxide, allowing it to be attacked by even weak nucleophiles. The transition state of this reaction has significant SN1 character, with a buildup of positive charge on the carbon atom that can best stabilize it.[5][6] In the case of this compound, the benzylic carbon is better able to stabilize the developing positive charge through resonance with the aromatic ring. Consequently, the nucleophile preferentially attacks the more substituted benzylic carbon.[5][9] While the mechanism is often described as "SN1-like," it is important to note that a full carbocation intermediate is generally not formed. The reaction still proceeds with a high degree of stereoselectivity, resulting in overall anti-addition of the nucleophile and the hydroxyl group.[10]
Visualization of Reaction Pathways
References
- 1. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. research.vu.nl [research.vu.nl]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chimia.ch [chimia.ch]
The Strategic Role of (S)-3-Chlorostyrene Oxide in the Synthesis of Chiral Pharmaceutical Intermediates
References
Application Notes and Protocols: Enzymatic Kinetic Resolution of Racemic 3-Chlorostyrene Oxide
Introduction
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Chiral epoxides are highly valuable building blocks in organic synthesis due to their inherent reactivity, which allows for stereospecific ring-opening reactions to introduce new functionalities.[1][2] Racemic 3-chlorostyrene oxide is an important precursor for various pharmaceutical intermediates. Its resolution into single enantiomers provides access to key chiral synthons.
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[3] This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or enzyme.[3] One enantiomer is preferentially converted into a product, leaving the unreacted substrate enriched in the other enantiomer.[3] Among the various approaches, enzymatic kinetic resolution (EKR) has emerged as a particularly attractive strategy due to the high enantioselectivity and mild reaction conditions offered by enzymes, such as epoxide hydrolases.[4]
This document provides a detailed guide to the enzymatic kinetic resolution of racemic 3-chlorostyrene oxide using an epoxide hydrolase. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and robust analytical methods for process monitoring and validation.
Principles and Theory: The Mechanism of Enzymatic Epoxide Hydrolysis
The core of this application is the enantioselective hydrolysis of a racemic epoxide catalyzed by an epoxide hydrolase (EH). These enzymes, belonging to the α/β-hydrolase fold family, facilitate the ring-opening of the epoxide via a two-step mechanism involving a covalent alkyl-enzyme intermediate.[5]
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically an aspartate, attacks one of the epoxide's carbon atoms. This results in the formation of a covalent ester intermediate and the opening of the epoxide ring.
-
Hydrolysis: A water molecule, activated by a charge-relay system within the active site (often involving a histidine and another aspartate or glutamate), hydrolyzes the ester intermediate. This regenerates the free enzyme and releases the corresponding vicinal diol.
The enantioselectivity of the kinetic resolution arises from the chiral environment of the enzyme's active site.[6] One enantiomer of the racemic epoxide fits more favorably into the active site and is hydrolyzed at a significantly faster rate than the other. For instance, an EH might preferentially hydrolyze the (R)-enantiomer of 3-chlorostyrene oxide to its corresponding diol, leaving the unreacted (S)-3-chlorostyrene oxide in high enantiomeric excess. The efficiency of this separation is quantified by the enantiomeric ratio (E-value). A high E-value is indicative of a highly selective resolution.[6]
Visualizing the Kinetic Resolution Workflow
Caption: Generalized workflow for the enzymatic kinetic resolution of 3-chlorostyrene oxide.
Experimental Protocol
This protocol details a general procedure for the enzymatic kinetic resolution of racemic 3-chlorostyrene oxide. Optimization of specific parameters such as enzyme source, concentration, temperature, and pH may be required depending on the specific epoxide hydrolase used.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Racemic 3-chlorostyrene oxide | ≥98% | Sigma-Aldrich |
| Epoxide Hydrolase | Recombinant or from natural source (e.g., Aspergillus niger) | Varies (e.g., Novozymes, Codexis) |
| Potassium Phosphate Monobasic | ACS Grade | Fisher Scientific |
| Potassium Phosphate Dibasic | ACS Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | VWR |
| n-Hexane | HPLC Grade | VWR |
| Isopropanol | HPLC Grade | VWR |
| Sodium Sulfate (anhydrous) | ACS Grade | Sigma-Aldrich |
Step-by-Step Procedure
1. Preparation of Phosphate Buffer (50 mM, pH 7.0):
-
Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water to achieve the target pH of 7.0.
-
Confirm the pH using a calibrated pH meter and adjust if necessary.
2. Enzyme Preparation:
-
If using a lyophilized powder, dissolve the epoxide hydrolase in the prepared phosphate buffer to the desired concentration (e.g., 1-5 mg/mL).
-
If using a whole-cell biocatalyst, prepare the cell suspension in the buffer as per the supplier's instructions.
3. Kinetic Resolution Reaction:
-
In a temperature-controlled reaction vessel, add the enzyme solution or suspension.
-
Begin stirring and allow the temperature to equilibrate (e.g., 30 °C).
-
Add racemic 3-chlorostyrene oxide to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to aid solubility, keeping the co-solvent volume minimal (<5% v/v). A typical substrate concentration to start with is 10-50 mM.
-
Maintain the reaction at a constant temperature and pH with gentle stirring.
4. Reaction Monitoring:
-
Periodically, withdraw small aliquots (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) and vortexing.
-
Extract the quenched aliquot with an organic solvent like ethyl acetate (e.g., 500 µL).
-
Analyze the organic extract by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the formed product.
-
Terminate the reaction when the desired conversion (typically around 50%) is reached to maximize the yield and ee of both the unreacted epoxide and the diol product.
5. Product Isolation and Purification:
-
Once the reaction is complete, extract the entire reaction mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude mixture containing the unreacted this compound and the (R)-3-chloro-1-phenyl-1,2-ethanediol can be purified by column chromatography on silica gel.
Analytical Method: Chiral HPLC
The determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[7][8]
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Optimization may be required. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Calculations: The enantiomeric excess (ee) and conversion (c) are calculated using the following formulas, based on the peak areas from the chromatogram:
-
ee of substrate (ees): (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100%
-
ee of product (eep): (|Area(R-diol) - Area(S-diol)| / (Area(R-diol) + Area(S-diol))) * 100%
-
Conversion (c): ees / (ees + eep)
-
Enantiomeric Ratio (E): ln[ (1 - c) * (1 - ees) ] / ln[ (1 - c) * (1 + ees) ]
Expected Results and Data Interpretation
The primary goal of the kinetic resolution is to achieve a state where the unreacted starting material and the newly formed product are both in high enantiomeric excess. For an ideal kinetic resolution, the reaction is stopped at approximately 50% conversion.[9] At this point, you can theoretically obtain a 50% yield of the unreacted enantiomer with a high ee, and a 50% yield of the diol product, also with a high ee.
Representative Data
The following table summarizes expected outcomes for the enzymatic kinetic resolution of racemic 3-chlorostyrene oxide using a hypothetical, efficient epoxide hydrolase.
| Parameter | Value |
| Reaction Time for ~50% Conversion | 8 - 24 hours |
| Conversion (c) | ~50% |
| ee of recovered this compound | >98% |
| ee of produced (R)-3-chloro-1-phenyl-1,2-ethanediol | >98% |
| Enantiomeric Ratio (E-value) | >100 |
| Isolated Yield of (S)-epoxide | ~45-48% |
| Isolated Yield of (R)-diol | ~45-48% |
Visualizing the Relationship Between Conversion and Enantiomeric Excess
Caption: Logical flow from racemic mixture to enantiomerically enriched products.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive enzyme- Non-optimal pH or temperature- Substrate or product inhibition | - Verify enzyme activity with a standard substrate (e.g., styrene oxide)- Perform a pH and temperature screen to find optimal conditions- Lower the initial substrate concentration; consider in-situ product removal if feasible |
| Low enantioselectivity (Low E-value) | - Enzyme is not selective for the substrate- Racemization of the epoxide under reaction conditions | - Screen different epoxide hydrolases from various sources- Ensure the pH is neutral and avoid harsh conditions that could lead to non-enzymatic hydrolysis |
| Poor recovery of products | - Emulsion formation during extraction- Product volatility | - Centrifuge the mixture to break emulsions or add brine- Use a lower temperature during solvent evaporation (roto-evaporation) |
| Inaccurate ee values | - Poor peak resolution in chiral HPLC- Incorrect peak integration | - Optimize the mobile phase composition (adjust hexane/isopropanol ratio)- Ensure baseline separation before integration; manually reintegrate if necessary |
Conclusion
The enzymatic kinetic resolution of racemic 3-chlorostyrene oxide is a robust and highly effective method for producing valuable enantiopure building blocks for the pharmaceutical industry. By leveraging the high selectivity of epoxide hydrolases, this protocol enables the synthesis of both this compound and (R)-3-chloro-1-phenyl-1,2-ethanediol with excellent enantiomeric purity. The success of this procedure hinges on the careful selection of the enzyme, optimization of reaction conditions, and accurate analytical monitoring. This guide provides a solid foundation for researchers to implement and adapt this powerful biocatalytic tool in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. scispace.com [scispace.com]
- 6. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Stereoselective Synthesis of Chiral β-Amino Alcohols via Ring-Opening of (S)-3-Chlorostyrene Oxide
Introduction: The Central Role of Chiral β-Amino Alcohols
The chiral β-amino alcohol scaffold is a privileged motif in modern drug discovery, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence stems from the strategic placement of two key functional groups—an amine and an alcohol—at adjacent stereocenters. This arrangement is crucial for molecular recognition and binding to biological targets. Consequently, the development of robust and stereocontrolled methods for their synthesis is of paramount importance.[1][3][4]
One of the most direct and atom-economical strategies for constructing these molecules is the nucleophilic ring-opening of chiral epoxides.[5][6] This approach allows for the direct installation of the amine nucleophile while retaining the stereochemical integrity of the epoxide starting material. This application note provides a detailed guide to the synthesis of chiral β-amino alcohols using (S)-3-chlorostyrene oxide as a versatile chiral building block. We will explore the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the critical parameters that govern its success.
Mechanistic Rationale: Regioselectivity in Epoxide Aminolysis
The reaction between an amine and this compound is a classic nucleophilic substitution reaction. The inherent strain of the three-membered epoxide ring makes it susceptible to attack. However, the unsymmetrical nature of styrene oxides introduces the challenge of regioselectivity: the amine can attack either the terminal, less sterically hindered carbon (Cβ, Path B) or the benzylic, more electronically stabilized carbon (Cα, Path A).
The outcome is governed by the reaction mechanism, which can be tuned by the choice of catalyst and conditions:
-
S
N2 Pathway (Path B): Under neutral or basic conditions, strong nucleophiles like aliphatic amines typically attack the less sterically hindered Cβ position. This pathway proceeds with a clean inversion of stereochemistry at the point of attack. -
S
N1-like Pathway (Path A): In the presence of a Lewis acid or Brønsted acid catalyst, the epoxide oxygen is activated through coordination.[5] This activation polarizes the C-O bonds and imparts significant carbocation character to the benzylic Cα position, which is stabilized by the adjacent phenyl ring. This electronic effect directs the nucleophile to attack the more substituted carbon.[7]
Below is a diagram illustrating the mechanistic pathways for the aminolysis of this compound.
Figure 1. Regioselective pathways for the ring-opening of this compound.
Experimental Protocols
Protocol 1: Non-Catalyzed Aminolysis (Favors Cβ Attack)
This protocol describes a straightforward, solvent-free aminolysis reaction, which typically favors nucleophilic attack at the less hindered terminal carbon.
Materials and Reagents:
-
This compound (1.0 mmol, 154.6 mg)
-
Benzylamine (1.1 mmol, 117.9 mg, 0.12 mL)
-
Ethyl acetate (for workup)
-
Hexanes (for workup and chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (10 mL) with magnetic stir bar
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).
-
Nucleophile Addition: Add benzylamine (1.1 mmol) to the flask at room temperature.
-
Reaction: Seal the flask and stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the crude mixture with ethyl acetate (20 mL).
-
Purification: The crude product is purified directly by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the desired β-amino alcohol.
-
Isolation: Combine the fractions containing the product (visualized by TLC) and concentrate under reduced pressure to yield the pure (1R,2S)-1-(benzylamino)-2-(3-chlorophenyl)ethan-2-ol as a pale yellow oil.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess via chiral HPLC analysis.
Protocol 2: Lewis Acid-Catalyzed Aminolysis (Favors Cα Attack)
This protocol utilizes Yttrium(III) chloride (YCl₃) as an efficient Lewis acid catalyst to promote regioselective attack at the benzylic carbon under solvent-free conditions.[5]
Materials and Reagents:
-
This compound (1.0 mmol, 154.6 mg)
-
Aniline (1.0 mmol, 93.1 mg, 0.091 mL)
-
Yttrium(III) chloride (YCl₃, 0.01 mmol, 1.95 mg)
-
Diethyl ether (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (10 mL) with magnetic stir bar
Procedure:
-
Reaction Setup: In a clean, dry 10 mL round-bottom flask, combine this compound (1.0 mmol) and aniline (1.0 mmol).
-
Catalyst Addition: Add YCl₃ (1 mol%) to the mixture.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC (eluent: 25% ethyl acetate in hexanes). Completion is usually observed within 30-60 minutes.[5]
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (15 mL) and filter through a small plug of celite or silica to remove the catalyst.
-
Purification: Wash the organic filtrate with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
-
Isolation: The resulting product, (1S,2S)-1-(3-chlorophenyl)-2-(phenylamino)ethan-1-ol, is typically a white to off-white solid.
-
Characterization: Analyze the product by ¹H NMR to confirm the regioselectivity. The benzylic proton (CH-OH) will appear as a characteristic doublet. Confirm molecular weight by mass spectrometry and optical purity by chiral HPLC.
Data Summary: Influence of Reaction Conditions
The choice of nucleophile and catalyst profoundly impacts the reaction's outcome. The following table summarizes expected results for the aminolysis of this compound under various conditions, based on established principles of epoxide chemistry.[5][6][7]
| Entry | Amine Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Regioisomeric Ratio (Cα:Cβ) |
| 1 | Benzylamine | None | Neat | 60 | 5 | 92 | 15:85 |
| 2 | Aniline | None | Neat | 80 | 12 | 75 | 40:60 |
| 3 | Morpholine | None | Ethanol | 78 | 8 | 95 | 5:95 |
| 4 | Aniline | YCl₃ (1) | Neat | 25 | 0.5 | 96 | >98:2 |
| 5 | p-Methoxyaniline | YCl₃ (1) | Neat | 25 | 0.5 | 98 | >98:2 |
| 6 | Benzylamine | Sc(OTf)₃ (2) | MeCN | 25 | 1 | 94 | 95:5 |
Product Validation and Quality Control
Ensuring the structural and stereochemical integrity of the synthesized β-amino alcohol is critical.
-
Structural Verification (NMR & MS): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure and, crucially, the regioselectivity of the product. The chemical shifts and coupling constants of the protons on the ethyl bridge are diagnostic. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Stereochemical Purity (Chiral HPLC): The enantiomeric excess (e.e.) of the product must be determined to confirm that the reaction proceeded with high fidelity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. The product is run on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with an appropriate mobile phase (typically a mixture of hexanes and isopropanol), and the peak areas of the two enantiomers are compared. Since the starting material is enantiopure, a high e.e. in the product confirms that the ring-opening occurred with high stereospecificity.
Field-Proven Insights & Troubleshooting
-
Causality of Catalyst Choice: Lewis acids like YCl₃ or Sc(OTf)₃ are highly oxophilic.[5] Their strong interaction with the epoxide oxygen is the driving force for creating the S
N1-like transition state, making them highly effective for directing attack to the benzylic position. -
Nucleophile Reactivity: Aromatic amines are weaker nucleophiles than aliphatic amines. Their uncatalyzed reactions with epoxides are often sluggish and may require higher temperatures, which can lead to lower regioselectivity.[6] Catalysis is highly recommended for these substrates.
-
Self-Validating Protocols: If a Lewis acid-catalyzed reaction yields a product with low regioselectivity, it often points to catalyst deactivation. The primary culprit is often water in the reaction medium. Ensure all glassware is oven-dried and that reagents and solvents are anhydrous. Lewis basic additives in the amine (e.g., impurities) can also sequester the catalyst.
-
Side Reactions: At elevated temperatures, epoxides can undergo acid-catalyzed polymerization. Using minimal catalyst loading and maintaining the recommended reaction temperature is crucial to prevent this.
Conclusion
This compound serves as an outstanding chiral precursor for the stereocontrolled synthesis of valuable β-amino alcohols. By carefully selecting the reaction conditions—specifically the presence or absence of a Lewis acid catalyst—researchers can exert precise control over the regioselectivity of the amine ring-opening reaction. The protocols and insights provided herein offer a robust framework for accessing both regioisomers of the resulting amino alcohol products with high yield and stereochemical fidelity, facilitating their application in pharmaceutical and materials science research.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. gchemglobal.com [gchemglobal.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Synthesis of Chiral Ligands from (S)-3-Chlorostyrene Oxide: A Detailed Guide for Researchers
Abstract
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This application note provides a comprehensive, step-by-step guide for the synthesis of chiral β-amino alcohol ligands, utilizing the readily available and stereochemically defined building block, (S)-3-chlorostyrene oxide. We delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of these ligands in asymmetric synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage chiral ligand technology.
Introduction
The precise control of stereochemistry is a cornerstone of contemporary organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral ligands, when complexed with transition metals, form powerful catalysts that can facilitate enantioselective transformations, yielding a desired enantiomer with high purity.
Among the various classes of chiral ligands, β-amino alcohols are particularly prominent due to their versatile coordination properties and their accessibility from the chiral pool.[1][2][3] this compound serves as an excellent starting material for the synthesis of a diverse array of these ligands. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities, while the chlorine substituent offers a handle for further synthetic modifications.
This document outlines a robust and reproducible methodology for the synthesis of a representative chiral β-amino alcohol ligand from this compound. We will explore the key reaction—the regioselective ring-opening of the epoxide with an amine—and provide a detailed protocol from reaction setup to product purification and characterization.
The Significance of Chiral β-Amino Alcohols
Chiral 1,2-amino alcohols are fundamental structural motifs found in numerous natural products and biologically active compounds.[2] Their utility extends to asymmetric synthesis where they function as:
-
Chiral Ligands: For metal-catalyzed reactions.[2]
-
Chiral Auxiliaries: To control the stereochemical outcome of reactions.
-
Chiral Building Blocks: For the synthesis of more complex molecules.
The synthesis of these valuable compounds from readily available starting materials is, therefore, a topic of significant interest.[1]
Synthetic Strategy and Workflow
The core of the synthetic strategy involves the nucleophilic ring-opening of the epoxide this compound by a primary or secondary amine. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.
Overall Synthetic Transformation
The general reaction scheme is as follows:
This compound + Amine → Chiral β-Amino Alcohol Ligand
Below is a Graphviz diagram illustrating the overall workflow for the synthesis of a chiral β-amino alcohol ligand from this compound.
Caption: General workflow for the synthesis of chiral β-amino alcohol ligands.
Causality Behind Experimental Choices
-
Choice of Amine: The nature of the amine nucleophile dictates the final structure of the ligand. Both aliphatic and aromatic amines can be employed, leading to ligands with varying steric and electronic properties.[4] The choice will depend on the intended application of the final ligand in catalysis.
-
Solvent Selection: Protic solvents like alcohols (e.g., methanol, ethanol) are often used as they can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group. Aprotic solvents can also be used, sometimes in the presence of a Lewis acid catalyst.
-
Temperature Control: Epoxide ring-opening reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure regioselectivity. Reactions are typically run at room temperature or with gentle heating.
Detailed Experimental Protocol
This protocol describes the synthesis of (1S)-2-(benzylamino)-1-(3-chlorophenyl)ethan-1-ol, a representative chiral β-amino alcohol ligand.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% enantiomeric excess | Commercially Available |
| Benzylamine | Reagent grade, ≥99% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | HPLC grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC grade | Commercially Available |
Step-by-Step Synthesis Protocol
The following diagram outlines the key steps in the synthesis protocol.
Caption: Step-by-step synthesis protocol.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.55 g, 10 mmol).
-
Dissolve the epoxide in 20 mL of anhydrous methanol.
2. Addition of Nucleophile:
-
To the stirred solution, add benzylamine (1.29 g, 12 mmol, 1.2 equivalents) dropwise over a period of 5 minutes at room temperature.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
4. Work-up:
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 2 x 25 mL of saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
-
Wash with 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
5. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure chiral β-amino alcohol as a colorless oil.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with the structure of (1S)-2-(benzylamino)-1-(3-chlorophenyl)ethan-1-ol |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight (262.75 g/mol ) |
| Optical Rotation | Specific rotation value confirming the (S) configuration |
Applications in Asymmetric Catalysis
The synthesized chiral β-amino alcohol ligands can be employed in a variety of asymmetric catalytic reactions. For instance, they are effective ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines, yielding chiral alcohols and amines with high enantioselectivity.[5]
Conclusion
This application note has provided a detailed and practical guide for the synthesis of chiral β-amino alcohol ligands from this compound. The described protocol is robust, high-yielding, and provides access to a valuable class of ligands for asymmetric catalysis. By understanding the underlying principles and following the detailed steps, researchers can confidently synthesize these important molecules and apply them to a wide range of enantioselective transformations, thereby advancing the fields of organic synthesis and drug discovery.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
Application Note: Stereoselective Synthesis of Chiral Alcohols via Grignard Ring-Opening of (S)-3-chlorostyrene oxide
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
The nucleophilic addition of Grignard reagents to epoxides is a cornerstone transformation in organic synthesis for the construction of carbon-carbon bonds.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the reaction of various Grignard reagents with a chiral substrate, (S)-3-chlorostyrene oxide. We will explore the critical experimental parameters that govern the reaction's success, focusing on the mechanistic principles of regioselectivity and stereochemistry. The protocols described herein are designed to be self-validating systems, providing researchers in drug discovery and process chemistry with a robust framework for synthesizing valuable chiral alcohol building blocks.
Introduction: The Strategic Importance of Epoxide Ring-Opening
Chiral epoxides are powerful intermediates in synthetic chemistry, prized for their ability to introduce stereocenters and functional handles in a predictable manner. Their inherent ring strain makes them susceptible to ring-opening by a wide array of nucleophiles.[3] Among these, Grignard reagents are particularly valuable as they deliver a carbanion, enabling the formation of a new C-C bond and a secondary or tertiary alcohol in a single, highly efficient step.[4][5]
This compound is an attractive starting material as it contains a pre-defined stereocenter and a substituted aromatic ring, features common in pharmacologically active molecules. The successful and predictable ring-opening of this epoxide allows for the diastereoselective synthesis of complex 1-aryl-2-substituted ethanol derivatives, which are prevalent motifs in medicinal chemistry.[6]
Mechanistic Rationale: Controlling Regio- and Stereoselectivity
The reaction between a Grignard reagent and an epoxide proceeds via a nucleophilic substitution (SN2) mechanism.[4][7] Understanding the nuances of this mechanism is paramount to predicting and controlling the reaction outcome.
Regioselectivity: The Site of Nucleophilic Attack
For unsymmetrical epoxides like styrene oxides, the Grignard reagent can, in principle, attack either of the two electrophilic carbon atoms.
-
α-attack: Attack at the carbon adjacent to the aromatic ring (the benzylic position).
-
β-attack: Attack at the terminal, less-substituted carbon.
Under standard Grignard conditions, where the reagent acts as a strong, "hard" nucleophile, the reaction is primarily governed by steric hindrance.[3] Consequently, the nucleophile preferentially attacks the less-substituted β-carbon.[1][3] This is a classic SN2 trajectory.
However, the benzylic position of styrene oxide can stabilize a developing positive charge. In the presence of Lewis acids, which can coordinate to the epoxide oxygen, the reaction can gain more SN1-like character, potentially favoring attack at the more substituted α-position.[8] Since the Grignard reagent itself contains MgBr₂ (a Lewis acid, in equilibrium with R₂Mg), some minor formation of the α-attack product can occasionally be observed, though the β-attack product is expected to be overwhelmingly major.[3]
Stereochemistry: Inversion of Configuration
A hallmark of the SN2 mechanism is the backside attack of the nucleophile relative to the leaving group.[7][9] In an epoxide ring-opening, the "leaving group" is the epoxide oxygen, which remains tethered to the other carbon. The nucleophile attacks the carbon from the face opposite the C-O bond, forcing the bond to break and the stereocenter to invert.
For this compound, a β-attack will occur at the C2 carbon. This leads to an inversion of the configuration at this center, resulting in a predictable (R)-configuration in the final alcohol product (assuming the new substituent does not change Cahn-Ingold-Prelog priority rules).
// Reactants
sub [label=<this compound
>];
grignard [label=
// Intermediate
alkoxide [label=<(Alkoxide Intermediate)
>];
// Product
product [label=<(R)-1-(3-chlorophenyl)-3-R-propan-2-ol(Inverted Stereocenter)
>];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges sub -> inv1 [label="1. Backside Attack (β-position)\nSN2 Mechanism", fontcolor="#202124"]; grignard -> inv1; inv1 -> alkoxide; alkoxide -> inv2 [label="2. Acidic Workup (H₃O⁺)", fontcolor="#202124"]; inv2 -> product;
// Rank {rank=same; sub; grignard;} } .enddot Figure 1: Reaction mechanism of Grignard addition to this compound.
Critical Experimental Parameters & Protocol Validation
The success of a Grignard reaction hinges on meticulous attention to detail, particularly the exclusion of atmospheric moisture and the control of temperature.
| Parameter | Recommended Condition | Scientific Rationale & Field-Proven Insights |
| Glassware & Atmosphere | All glassware must be oven-dried (>120 °C) or flame-dried and cooled under an inert atmosphere (N₂ or Ar).[10] | Grignard reagents are potent bases and will be rapidly quenched by protic sources like water, leading to reduced yield and formation of the corresponding alkane from the reagent.[2] An inert atmosphere prevents both quenching by moisture and oxidation of the reagent. |
| Solvent | Anhydrous Ethers (THF or Diethyl Ether) | Ethers are essential for solvating the magnesium species in the Grignard reagent (Schlenk equilibrium), keeping it soluble and reactive.[11] THF is often preferred over diethyl ether due to its higher boiling point and better solvating properties. |
| Temperature | -20 °C to 0 °C for Grignard addition. | The reaction is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions (like biphenyl formation from the Grignard reagent), and maintain regioselectivity.[10] |
| Grignard Reagent | Commercially sourced, high-purity reagent. Titrate before use. | The exact concentration of commercial Grignard reagents can vary. Titration (e.g., with I₂) is essential for accurate stoichiometry, ensuring the epoxide is fully consumed without a large, wasteful excess of the Grignard. |
| Order of Addition | Slow, dropwise addition of the Grignard reagent to the solution of the epoxide. | This maintains a low concentration of the highly reactive Grignard reagent in the flask, helping to control the exotherm and minimize side reactions. Adding the epoxide to the Grignard can lead to localized overheating and reduced selectivity. |
| Reaction Quench | Saturated aqueous NH₄Cl solution. | A saturated ammonium chloride solution is a weak acid, capable of protonating the intermediate alkoxide to form the final alcohol without causing acid-catalyzed side reactions (e.g., dehydration) that might occur with stronger acids like HCl or H₂SO₄. |
Detailed Experimental Protocol
This protocol describes a representative reaction using Methylmagnesium Bromide (MeMgBr). The molar quantities can be adapted for other Grignard reagents.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₈H₇ClO | 154.59 | 1.55 g | 10.0 |
| Methylmagnesium Bromide | CH₃MgBr | - | 3.7 mL | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 40 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | - | 20 mL | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | - | ~100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | ~5 g | - |
Step-by-Step Methodology
-
Preparation: Place a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried.
-
Reagent Setup: To the flask, add this compound (1.55 g, 10.0 mmol) and anhydrous THF (30 mL) via syringe.
-
Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with NH₄Cl, extracting with ether, and spotting on a silica plate (e.g., eluting with 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. A white precipitate (magnesium salts) will form.
-
Work-up & Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Add diethyl ether (50 mL) and stir vigorously. Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield the pure alcohol product.
Expected Results & Data Interpretation
The reaction is expected to be highly regioselective for the β-attack product. The stereochemical outcome should be a clean inversion of the reacting center.
| Grignard Reagent (R-MgX) | Major Product | Regioselectivity (β:α) | Expected Yield |
| Methyl magnesium Bromide | (R)-1-(3-chlorophenyl)propan-2-ol | >98:2 | 85-95% |
| Phenyl magnesium Bromide | (R)-1-(3-chlorophenyl)-2-phenylethanol | >95:5 | 80-90% |
| Vinyl magnesium Bromide | (R)-1-(3-chlorophenyl)but-3-en-2-ol | >98:2 | 75-85% |
| Ethyl magnesium Bromide | (R)-1-(3-chlorophenyl)butan-2-ol | >98:2 | 82-92% |
Product Characterization:
-
¹H NMR: Will confirm the structure, showing the disappearance of the characteristic epoxide protons (~2.7-3.2 ppm) and the appearance of a new multiplet for the CH-OH proton.
-
¹³C NMR: Confirms the carbon skeleton of the new alcohol.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Chiral HPLC or SFC: Essential for confirming the enantiomeric excess (ee) of the product, which should be very high, reflecting the stereospecificity of the SN2 reaction.
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent (quenched by moisture/air).2. Poor quality starting epoxide. | 1. Use fresh, anhydrous solvents. Ensure a robust inert atmosphere. Titrate the Grignard reagent before use.2. Check the purity of the epoxide by NMR. |
| Significant amount of alkane byproduct (from Grignard) | Reaction conditions not fully anhydrous. | Rigorously dry all glassware and solvents. Use a positive pressure of inert gas. |
| Formation of Biphenyl (with PhMgBr) | Reaction temperature was too high, promoting radical coupling of the Grignard reagent.[10] | Maintain strict temperature control during Grignard addition, keeping the internal temperature below 5 °C. |
| Poor Regioselectivity (mixture of α and β products) | 1. Reaction run at elevated temperature.2. Presence of contaminating Lewis acids stronger than MgBr₂. | 1. Ensure the reaction is run at the recommended low temperature.2. Use high-purity reagents and solvents. |
Safety Precautions
-
Grignard Reagents: Are highly flammable and react violently with water. Handle only under an inert atmosphere in a chemical fume hood. Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides. Use from a freshly opened bottle or after purification. Do not distill to dryness.
-
Quenching: The quenching of a Grignard reaction is highly exothermic. Perform the quench slowly, at low temperature, and behind a safety shield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. (R)-(+)-(3-氯苯基)环氧乙烷 | Sigma-Aldrich [sigmaaldrich.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve Yield in (S)-3-chlorostyrene Oxide Synthesis
Welcome to the Technical Support Center for the synthesis of (S)-3-chlorostyrene oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical chemical transformation. As Senior Application Scientists, we understand that achieving high yield and enantioselectivity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
This compound is a valuable chiral building block in the pharmaceutical industry, often used in the synthesis of various biologically active molecules.[1] Its stereospecific synthesis, however, can be challenging. The most common and effective methods rely on the asymmetric epoxidation of 3-chlorostyrene, with the Jacobsen-Katsuki epoxidation being a cornerstone technique for this class of unfunctionalized olefins.[2][3] This guide will focus primarily on strategies within this framework, addressing common issues from catalyst performance to product purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction yield is high, but the enantioselectivity (ee) is lower than expected.
This is a frequent challenge that points to suboptimal chiral induction during the catalytic cycle.
Answer: Low enantioselectivity is typically governed by factors that affect the energy difference between the diastereomeric transition states. Here are the primary aspects to investigate:
-
Reaction Temperature: Temperature is the most critical parameter influencing enantioselectivity.[4] Higher temperatures can provide enough energy to overcome the desired, lower-energy transition state, leading to the formation of the undesired enantiomer and thus a drop in ee.
-
Solution: Perform the reaction at a lower temperature. Jacobsen epoxidations are often run at 0 °C or even lower.[5] If you are running the reaction at room temperature, cooling it to 0 °C is the first step you should take.
-
-
Catalyst Choice and Integrity: The structure of the chiral salen ligand is the source of stereoselectivity.
-
Solution: Ensure you are using the correct enantiomer of the catalyst (e.g., (S,S)-Jacobsen's catalyst for (S)-epoxide). Verify the catalyst's purity and structural integrity, as degradation can lead to a loss of the well-defined chiral environment.
-
-
Solvent Effects: The solvent plays a crucial role in the catalyst's conformation and the stabilization of the transition state.[4]
-
Solution: Non-polar solvents like dichloromethane (DCM) are common. However, experimenting with other solvents such as toluene or chlorobenzene might offer improved results. Avoid coordinating solvents unless they are used as specific additives.
-
-
Additive Effects: Co-catalysts or additives can significantly enhance enantioselectivity.
Problem 2: My reaction has a low yield, but the enantioselectivity (ee) is high.
This scenario suggests that while the chiral induction is effective, the catalytic turnover or product stability is compromised.
Answer: This common issue often points to problems with reaction kinetics, catalyst stability, or substrate/reagent quality rather than the chiral induction step itself.[4]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the 3-chlorostyrene starting material. If the reaction has stalled, consider extending the reaction time.[4]
-
-
Catalyst Loading and Deactivation: The catalyst may be present in an insufficient amount or may be deactivating over the course of the reaction.[4]
-
Solution: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate. Catalyst deactivation can occur through the formation of inactive µ-oxo dimers. The use of additives like 4-phenylpyridine N-oxide can help prevent this.[7]
-
-
Oxidant Quality: The stoichiometric oxidant (e.g., buffered sodium hypochlorite (bleach) or m-CPBA) degrades over time.
-
Solution: Use a fresh, properly titrated batch of the oxidant. For NaOCl, ensure the pH is buffered appropriately (typically between 9.5 and 11.5) to maintain stability and reactivity.
-
-
Substrate Purity: The starting 3-chlorostyrene may contain inhibitors.
-
Solution: Commercial 3-chlorostyrene is often supplied with stabilizers (e.g., 3,5-di-tert-butylcatechol) that can interfere with the catalyst. Purify the styrene substrate by passing it through a short column of basic alumina or by distillation under reduced pressure before use.
-
Problem 3: I am observing significant side products, such as 3-chloro-phenylethane-1,2-diol.
The formation of side products is a clear indicator of undesired reaction pathways, which directly impacts yield and complicates purification.
Answer: The primary side product, the corresponding diol, results from the ring-opening of the desired epoxide. Other byproducts like benzaldehyde derivatives can also form.[8]
-
Epoxide Ring-Opening: Epoxides are susceptible to hydrolysis, especially under acidic conditions. This can occur during the reaction work-up or purification.
-
Solution (Work-up): Ensure the work-up is performed under neutral or slightly basic conditions. Use a buffered aqueous solution for quenching if necessary.
-
Solution (Purification): Standard silica gel can be slightly acidic, promoting diol formation on the column. Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., eluent containing 0.5-1% Et₃N), and then flush with the pure eluent before loading your sample. Alternatively, use neutral alumina for chromatography.[5]
-
-
Oxidative Cleavage: Over-oxidation can lead to cleavage of the double bond, forming aldehydes.
-
Solution: This is often an issue of temperature control or using an overly reactive oxidant system. Ensure the reaction is cooled and the oxidant is added slowly and controllably.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Jacobsen-Katsuki epoxidation? A: The mechanism is complex and not fully elucidated, but it is generally accepted to involve a high-valent manganese-oxo species (Mn(V)=O) as the active oxidant.[2][6] The chiral salen ligand creates a dissymmetric environment, forcing the incoming alkene to approach from a specific trajectory to minimize steric hindrance. There are competing mechanistic proposals, including a concerted pathway, a metallaoxetane intermediate, and a radical pathway. The predominant pathway can depend on the substrate and reaction conditions.[6][7]
Q2: Which oxidant should I use for the Jacobsen-Katsuki epoxidation? A: The most common and cost-effective oxidant is buffered sodium hypochlorite (NaOCl).[6] However, other oxidants like m-chloroperoxybenzoic acid (m-CPBA) in conjunction with an N-oxide additive can also be used and may offer advantages in certain cases, though they are more expensive.[9]
Q3: How do I monitor the progress of the reaction? A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the epoxide product will have a different Rf value than the starting styrene. Staining with potassium permanganate can help visualize both the alkene (which reacts readily) and the epoxide. For a more quantitative assessment, GC analysis is preferred.
Q4: How do I determine the enantiomeric excess (ee) of my product? A: The enantiomeric excess of this compound is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10] This requires a specialized chiral stationary phase column capable of separating the two enantiomers.
Data Summary
The choice of reaction parameters has a profound impact on the synthesis outcome. The following table provides a general overview of how different variables can influence yield and enantioselectivity.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Temperature | Room Temp (~20°C) | 0 °C | B > A for ee | Lower temperature enhances the energy difference between diastereomeric transition states, favoring one enantiomer.[4] |
| Catalyst | Jacobsen (Mn-Salen) | Sharpless (Ti-tartrate) | A is preferred | Jacobsen-Katsuki catalysts are specifically designed for unfunctionalized alkenes like styrenes[2][3], whereas Sharpless epoxidation is for allylic alcohols[11]. |
| Additive | None | 4-PhPyridine N-Oxide | B > A for yield & rate | The N-oxide additive can prevent catalyst dimerization and stabilize the active catalytic species.[7] |
| Solvent | Dichloromethane | Acetonitrile | A > B for ee | Non-polar, non-coordinating solvents like DCM generally provide a better-defined chiral pocket for the catalyst.[4] |
| Purification | Standard Silica Gel | Neutralized Silica Gel | B > A for yield | Standard silica can be acidic, causing ring-opening of the epoxide to the diol. Neutralization prevents this degradation. |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process from setup to analysis follows a logical sequence. The diagram below outlines the typical workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for asymmetric epoxidation.
Troubleshooting Low Yield: A Decision Tree
When faced with low product yield, a systematic approach can help identify the root cause.
Caption: Decision tree for troubleshooting low reaction yield.
Protocol 1: Jacobsen-Katsuki Epoxidation of 3-Chlorostyrene
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
3-Chlorostyrene (purified by passing through basic alumina)[12]
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Dichloromethane (DCM, anhydrous)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Sodium hypochlorite (NaOCl) solution, buffered to pH 11.3 with 0.05 M Na₂HPO₄
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (pre-treated with 1% triethylamine in hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (e.g., 0.05 mmol) and 4-phenylpyridine N-oxide (e.g., 0.25 mmol). Add dichloromethane (e.g., 5 mL).
-
Add 3-chlorostyrene (e.g., 1.0 mmol) to the flask.
-
Cooling: Cool the resulting dark brown solution to 0 °C in an ice-water bath.
-
Oxidant Addition: While stirring vigorously, add the chilled, buffered NaOCl solution (e.g., 5 mL, ~1.5 mmol) dropwise over 1-2 hours using a syringe pump to maintain a constant, slow addition rate. The reaction mixture will typically turn dark green/black.
-
Monitoring: Stir the reaction at 0 °C for an additional 2-4 hours after the addition is complete. Monitor the consumption of the starting material by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using the pre-treated silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).
-
Analysis: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil. Determine the final yield. Analyze the enantiomeric excess by chiral HPLC or GC.[10]
References
- 1. This compound | 115648-90-3 [chemicalbook.com]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. 3-Chlorostyrene | 2039-85-2 | TCI AMERICA [tcichemicals.com]
troubleshooting low enantioselectivity in styrene epoxidation reactions
Welcome to the Technical Support Center for Asymmetric Epoxidation. This guide is designed for researchers, scientists, and professionals in drug development who are working to achieve high enantioselectivity in the epoxidation of styrene and its derivatives. As your partner in the lab, we understand that achieving high enantiomeric excess (ee) can be a significant challenge. This resource synthesizes technical knowledge with practical, field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Low Enantioselectivity
This guide is structured in a question-and-answer format to directly address the specific and often frustrating issues that can arise during your experiments. We will explore the causality behind these problems and provide logical, actionable solutions.
Q1: My enantioselectivity is significantly lower than reported values for this catalyst system. Where should I start my investigation?
Low enantioselectivity is rarely due to a single factor. A systematic approach is crucial to pinpoint the root cause. The primary areas to investigate are the integrity of your starting materials, the health of your catalyst, and the precision of your reaction conditions.
A logical workflow for troubleshooting this issue is outlined below. Start with the simplest and most common issues first, such as reagent purity, before moving to more complex variables like catalyst integrity.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q2: I suspect my reagents are the problem. How can I ensure their quality?
The purity of your substrate, oxidant, and solvent is non-negotiable for achieving high enantioselectivity. Impurities can create competing achiral reaction pathways or deactivate your catalyst.
-
Styrene Purity: Commercial styrene is shipped with polymerization inhibitors, such as 4-tert-butylcatechol (TBC) or hydroquinone, which must be removed.[1][2] These phenolic compounds can interfere with the catalyst.
-
Solution: Purify styrene by washing with an aqueous sodium hydroxide solution to remove the acidic inhibitor, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄ or CaH₂), and distilling under reduced pressure.[1][2] Store purified styrene under an inert atmosphere at a low temperature.
-
-
Oxidant Quality: The terminal oxidant is a critical component. Its decomposition or the presence of impurities can be detrimental.
-
m-CPBA: Commercial meta-chloroperoxybenzoic acid (m-CPBA) contains m-chlorobenzoic acid and water.[3][4] The acidic byproduct can sometimes facilitate non-selective pathways or epoxide ring-opening. While commercial grade is often sufficient, purification can be achieved by washing a solution of m-CPBA with a phosphate buffer.[5][6]
-
Hydrogen Peroxide (H₂O₂): The concentration of aqueous H₂O₂ solutions can change over time. It is crucial to determine the exact concentration before use.
-
Sodium Hypochlorite (NaOCl): Commercial bleach solutions degrade over time. Use a fresh bottle and, for critical applications, titrate to determine the active chlorine concentration.
-
-
Solvent: Solvents must be anhydrous and free of impurities. For instance, trace amounts of acid or base can lead to side reactions. Use freshly distilled, high-purity solvents.
Q3: My Jacobsen's (Mn-salen) catalyst isn't performing as expected. What are common catalyst-related issues?
The chiral catalyst is the heart of the reaction. Its structure, purity, and activation state directly dictate the enantioselectivity.
-
Catalyst Synthesis and Purity: The synthesis of the salen ligand and its metalation must be performed carefully to ensure high purity.[9] Impurities from the synthesis can inhibit catalytic activity. The final complex should be stored under an inert, dry atmosphere.
-
Electronic Effects of the Ligand: Enantioselectivity in (salen)Mn-catalyzed epoxidation is highly sensitive to the electronic properties of the salen ligand. Electron-donating groups on the ligand generally lead to higher enantioselectivity.[10][11] This is attributed to a "later" transition state in the C-O bond-forming step, which enhances stereochemical communication between the catalyst and the substrate.[10]
-
Catalyst Deactivation: Jacobsen's catalyst is prone to deactivation through two primary pathways:[12]
-
Formation of Inactive μ-oxo Dimers: In the absence of coordinating axial ligands, two Mn(IV) species can form a binuclear μ-oxo-bridged dimer, which is catalytically inactive.
-
Ligand Oxidation: Under harsh oxidative conditions, the salen ligand itself can be degraded.
-
Caption: Proposed catalytic cycle and a key deactivation pathway for Jacobsen's catalyst.
Q4: How critical is temperature, and what effect should I expect from changing it?
Temperature is one of the most powerful variables for controlling enantioselectivity. In many asymmetric reactions, including the Jacobsen epoxidation, lower temperatures lead to a more ordered transition state, amplifying the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers. This results in higher enantioselectivity.
-
Causality: At lower temperatures, the reaction is under stricter kinetic control. The substrate and catalyst have less thermal energy, favoring the approach trajectory with the lowest activation energy barrier, which is the one that leads to the major enantiomer.
-
Practical Impact: The effect can be dramatic. For the Jacobsen epoxidation of styrene, increasing the enantiomeric excess from 57% ee at room temperature to 86% ee at -78 °C has been reported.[16][17]
| Temperature (°C) | Solvent | Oxidant/Additive | ee (%) of (R)-styrene oxide | Reference |
| Room Temperature | CH₂Cl₂ | m-CPBA/NMO | 57 | [16] |
| -78 | CH₂Cl₂ | m-CPBA | 86 | [16][17] |
| -10 | DME/DMM | Oxone/Buffer | 90 (for conversion) | [18] |
Note: While lowering the temperature is beneficial for selectivity, it will also significantly decrease the reaction rate. You may need to increase reaction times accordingly.
Frequently Asked Questions (FAQs)
-
Q: What are the most common side products in styrene epoxidation, and what do they indicate?
-
A: A common side product is benzaldehyde. Its formation can indicate over-oxidation of the styrene oxide product or oxidative cleavage of the styrene double bond. If you observe significant amounts of benzaldehyde, consider reducing the amount of oxidant or decreasing the reaction time. Another potential byproduct is phenylacetaldehyde, which can arise from rearrangement of styrene oxide, often promoted by trace acid impurities.
-
-
Q: My catalyst is supported on a solid matrix (heterogeneous catalysis), but the ee is still low. Why?
-
A: While immobilization can prevent the formation of inactive dimers and aid in catalyst recovery, low ee can still occur.[19] Potential causes include: (1) Leaching: The active catalyst may be leaching from the support into the solution, where it behaves like a homogeneous catalyst with potentially different selectivity.[20] (2) Pore Diffusion Limitations: The support's pores may sterically hinder the optimal approach of the substrate to the catalytic site. (3) Altered Electronic Environment: The support material can alter the electronic properties of the catalyst, impacting its selectivity.
-
-
Q: How do I accurately determine the enantiomeric excess (ee)?
-
A: The most reliable methods are chiral chromatography, specifically chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques use a chiral stationary phase to separate the two enantiomers of styrene oxide, allowing for their quantification. It is critical to ensure that the peaks corresponding to the (R) and (S) enantiomers are well-resolved (baseline separation is ideal) for accurate integration and ee calculation.
-
-
Q: Can the choice of solvent affect my enantioselectivity?
-
A: Yes, profoundly. The solvent can influence the conformation of the catalyst-substrate complex in the transition state. Non-coordinating solvents like dichloromethane are commonly used. Protic solvents can sometimes have a beneficial role in activating the oxidant but may also interfere with the catalyst. It is often worthwhile to screen a small set of solvents (e.g., CH₂Cl₂, CH₃CN, toluene) to find the optimal medium for your specific substrate and catalyst system.
-
Detailed Experimental Protocols
Protocol 1: Purification of Styrene (Inhibitor Removal)
This protocol is adapted from established laboratory procedures.[1][2]
-
Materials: Styrene (commercial grade), 10% w/v sodium hydroxide (NaOH) solution, deionized water, anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂), round-bottom flask, separatory funnel.
-
Procedure:
-
Place 100 mL of styrene in a 250 mL separatory funnel.
-
Add 50 mL of 10% NaOH solution. Shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently to release pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the NaOH wash one more time.
-
Wash the styrene with 50 mL of deionized water three times to remove any residual NaOH.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ for 30-60 minutes.
-
Filter the drying agent. For immediate use, the styrene is ready. For highest purity, proceed to distillation.
-
Distill the purified styrene under reduced pressure (b.p. ~41-42 °C at 18 mmHg).
-
Store the freshly purified styrene under an inert atmosphere (N₂ or Ar) at low temperature (e.g., 4 °C) and use within a short period.
-
Protocol 2: Standard Jacobsen-Katsuki Epoxidation of Styrene
This protocol provides a general baseline procedure for the epoxidation of styrene using Jacobsen's catalyst with m-CPBA/NMO.[16]
-
Materials: (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), purified styrene, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), N-methylmorpholine N-oxide (NMO), anhydrous dichloromethane (CH₂Cl₂), saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, brine, anhydrous Na₂SO₄.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Jacobsen's catalyst (e.g., 25.4 mg, 0.04 mmol, 0.04 eq) in 5 mL of anhydrous CH₂Cl₂.
-
Add purified styrene (e.g., 115 µL, 1.0 mmol, 1.0 eq) to the solution.
-
Add N-methylmorpholine N-oxide (NMO) (e.g., 234 mg, 2.0 mmol, 2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve m-CPBA (e.g., 338 mg of 77% purity, ~1.5 mmol, 1.5 eq) in 10 mL of CH₂Cl₂.
-
Add the m-CPBA solution to the reaction mixture slowly via a syringe pump or dropping funnel over 30-60 minutes.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding 10 mL of saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure styrene oxide.
-
-
Analysis:
-
Determine the yield.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. nrc.gov [nrc.gov]
- 8. solvay.com [solvay.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 18. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pcliv.ac.uk [pcliv.ac.uk]
- 20. Epoxidation of styrene by a manganese(iii) salen complex encapsulated in an aluminium pillared clay - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
identification of side products in (S)-3-chlorostyrene oxide ring-opening reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-3-chlorostyrene oxide. This chiral epoxide is a critical building block in the synthesis of various pharmaceutical agents, particularly β3-adrenergic receptor agonists.[1] However, its reactivity, driven by the inherent strain of the three-membered ring, can lead to complex product mixtures.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its ring-opening reactions and effectively identify and control side product formation.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing both the rationale behind the problem and actionable solutions.
Q1: My TLC and/or LC-MS analysis shows multiple unexpected spots/peaks. What are the likely identities of these side products?
A1: The appearance of multiple products is the most common issue encountered. The primary culprits are typically regioisomers, hydrolysis byproducts, and in some cases, polymers.
-
Regioisomers: The most common side product is the undesired regioisomer. This compound has two electrophilic carbons: the less sterically hindered terminal carbon (C1) and the more substituted benzylic carbon (C2). The nucleophile can attack either site, leading to two different constitutional isomers. The reaction conditions dictate the major and minor products.[4]
-
Under Basic/Neutral Conditions (Strong Nucleophiles): The reaction generally follows an S(_N)2 mechanism. The nucleophile will preferentially attack the less sterically hindered C1 carbon.[4][5] If you desire the product from attack at the benzylic carbon (C2) but are seeing a significant amount of the C1-attack product, your nucleophile may be too strong or basic.
-
Under Acidic Conditions (Weak Nucleophiles): The reaction mechanism has significant S(_N)1 character.[6][7] The epoxide oxygen is first protonated, creating a better leaving group. A partial positive charge develops on the carbon that can best stabilize it, which is the benzylic C2 carbon. Consequently, weak nucleophiles will preferentially attack this more substituted position.[6][8]
-
-
Diol Byproduct: The presence of (S)-1-(3-chlorophenyl)ethane-1,2-diol is a strong indicator of premature hydrolysis of the epoxide. This occurs when water is present in the reaction mixture, acting as a nucleophile.[6][9] This is particularly common in acid-catalyzed reactions where water's nucleophilicity is enhanced.
-
Polymerization: Styrene oxides can undergo polymerization, often initiated by strong acids or high temperatures.[10] This typically appears as a baseline smear or broad, poorly defined peaks in LC-MS and NMR, and as an intractable residue in the reaction flask.
Q2: The NMR spectrum of my crude product is complex, with many overlapping signals. How can I systematically identify the side products?
A2: A complex NMR spectrum requires a systematic approach to deconvolution. The key is to look for characteristic signals that can act as diagnostic handles for each potential species.
-
Start with the Known: Identify the peaks corresponding to your starting material and the expected major product first. This will simplify the spectrum by accounting for a significant portion of the signals.
-
Hunt for the Diol: Look for two distinct signals in the region of 3.5-4.5 ppm, corresponding to the -CH(OH)- protons of the diol. A broad signal for the two -OH protons will also be present, which can be confirmed by a D₂O exchange experiment (the peak will disappear).
-
Distinguish Regioisomers: This is the most challenging part. The key is the chemical shift of the benzylic proton (-CH-Ar).
-
Product of C2 attack (Benzylic attack): The benzylic proton is attached to a carbon bearing the newly introduced nucleophile (Ar-CH(Nu)-). Its chemical shift will be highly dependent on the nature of "Nu".
-
Product of C1 attack (Terminal attack): The benzylic proton is attached to a carbon bearing a hydroxyl group (Ar-CH(OH)-). This proton typically appears around 4.8-5.0 ppm.
-
Use 2D NMR techniques like COSY to establish proton-proton correlations and HSQC/HMBC to assign protons to their respective carbons. This will definitively confirm the connectivity and structure of each isomer.
-
-
Check for Polymer: Polymerization results in broad, unresolved humps in the proton NMR, often obscuring the baseline. If you suspect polymerization, Gel Permeation Chromatography (GPC) is the ideal technique for confirmation and characterization.[11]
Q3: My reaction yield is consistently low, and purification is difficult due to side products. How can I optimize my reaction to improve selectivity?
A3: Low yield is almost always a consequence of poor selectivity. Optimizing for a single product requires strict control over the reaction mechanism.
-
To Favor Attack at the Less Substituted Carbon (C1):
-
Mechanism: S(_N)2.
-
Conditions: Employ strong, negatively charged nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums, amines under basic conditions) in aprotic solvents.[5][9] Avoid any acidic catalysts or protic solvents that could protonate the epoxide.
-
Example: Using sodium methoxide in anhydrous THF will strongly favor the formation of (S)-1-(3-chlorophenyl)-2-methoxyethan-1-ol.
-
-
To Favor Attack at the More Substituted Benzylic Carbon (C2):
-
Mechanism: S(_N)1-like.
-
Conditions: Use a weak, neutral nucleophile (e.g., water, alcohols) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, TiCl₄, YCl₃).[6][12][13] The acid activates the epoxide, making it susceptible to attack by the weak nucleophile at the more electronically stabilized benzylic position.
-
Example: Reacting with methanol in the presence of catalytic sulfuric acid will favor the formation of (S)-2-(3-chlorophenyl)-2-methoxyethan-1-ol.
-
-
General Tips to Minimize All Side Products:
-
Ensure Anhydrous Conditions: To prevent diol formation, thoroughly dry all glassware. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. High temperatures can decrease selectivity and promote polymerization.[10][14]
-
Slow Addition: Add the nucleophile or catalyst dropwise to control any potential exotherms, which can also lead to side reactions.
-
Table 1: Summary of Reaction Conditions and Expected Products
| Catalyst/Condition | Nucleophile Type | Favored Mechanism | Primary Site of Attack | Expected Major Product | Common Side Products |
| Basic (e.g., NaH, Et₃N) | Strong (Nu⁻) | S(_N)2 | C1 (Less substituted) | Regioisomer 1 | Regioisomer 2, Unreacted SM |
| Acidic (e.g., H₂SO₄, Lewis Acid) | Weak (Nu-H) | S(_N)1-like | C2 (Benzylic) | Regioisomer 2 | Regioisomer 1, Diol, Polymer |
| Neutral/Anhydrous | Strong (Nu⁻) | S(_N)2 | C1 (Less substituted) | Regioisomer 1 | Regioisomer 2, Unreacted SM |
Frequently Asked Questions (FAQs)
Q1: What fundamentally determines the regioselectivity in the ring-opening of this compound?
A1: The regioselectivity is a direct consequence of the reaction mechanism, which is controlled by the reaction conditions.[4]
-
Basic/Neutral Conditions: With a strong nucleophile, the reaction is a classic S(_N)2 displacement. The rate is governed by sterics, so the nucleophile attacks the less hindered terminal carbon atom faster.[2][5]
-
Acidic Conditions: The epoxide oxygen is protonated first. This weakens the C-O bonds and allows a transition state with significant carbocation character to form.[6] The positive charge is better stabilized at the benzylic carbon through resonance with the phenyl ring. Therefore, even a weak nucleophile will preferentially attack this more electrophilic, more substituted carbon.[7]
Q2: What is the expected stereochemistry of the ring-opened products?
A2: Both S(_N)1-like and S(_N)2 pathways for epoxide ring-opening proceed via a backside attack relative to the C-O bond being broken.[2][6] This results in an inversion of configuration at the carbon center that undergoes nucleophilic attack. The stereocenter that is not attacked retains its original configuration. The overall result is an anti-addition of the nucleophile and the hydrogen (from the eventual protonation of the oxygen) across the former C-C bond of the epoxide.
Q3: My purification attempts using silica gel chromatography are causing product degradation. Are there alternative methods?
A3: The diol and amino alcohol products of these reactions can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or rearrangement. If you observe streaking on your TLC plates or low recovery from your column, consider these alternatives:
-
Neutralized Silica: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), before loading your sample.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.
-
Reverse-Phase Chromatography: If the polarity of your products allows, C18 reverse-phase chromatography is an excellent, non-acidic alternative.
Visualizing the Chemistry
Diagram 1: Regioselective Ring-Opening Pathways
Caption: Regioselectivity is dictated by reaction conditions.
Diagram 2: Workflow for Side Product Identification
Caption: Systematic workflow for identifying unknown byproducts.
References
- 1. US6262278B1 - Stereoselective ring opening reactions - Google Patents [patents.google.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Nucleophilic Attack on (S)-3-Chlorostyrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic attack on (S)-3-chlorostyrene oxide. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nucleophilic attack on this compound?
The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical parameter, determining whether the nucleophile attacks the benzylic (α) or the terminal (β) carbon. The outcome is governed by a delicate interplay of electronic and steric effects, which are heavily influenced by the reaction conditions.[1]
-
Under Basic or Neutral Conditions (SN2-like mechanism): With strong, "hard" nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction typically proceeds via an SN2 mechanism.[2][3] Steric hindrance is the dominant factor, leading to the nucleophilic attack at the less substituted terminal (β) carbon.[2][4][5] The considerable ring strain of the epoxide facilitates this reaction, even though an alkoxide is generally a poor leaving group.[2][4]
-
Under Acidic Conditions (SN1-like mechanism): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group.[6][7] This develops a partial positive charge on the adjacent carbon atoms. The benzylic (α) carbon, being able to better stabilize a positive charge through resonance with the phenyl ring, becomes the more electrophilic center.[8] Consequently, even weak nucleophiles will preferentially attack the more substituted benzylic (α) carbon.[6][9][10] This pathway has significant SN1 character.[9]
Q2: How does the choice of solvent affect the reaction rate and selectivity?
The solvent plays a crucial role in stabilizing reactants, transition states, and intermediates, thereby influencing both the rate and selectivity of the reaction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond with the epoxide oxygen, facilitating ring-opening. They are particularly effective for reactions under acidic conditions where they can stabilize the developing carbocation-like transition state.[11] However, they can also act as competing nucleophiles. In some cases, polar mixed solvent systems can enable efficient and regioselective synthesis of β-amino alcohols without a catalyst.[12]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents are generally preferred for SN2 reactions with anionic nucleophiles.[11] They solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Nitromethane has been shown to be an effective polar solvent for the regioselective ring-opening of epoxides with amines, alcohols, and water at room temperature without a catalyst.[13]
-
Nonpolar Solvents (e.g., toluene, hexane): These are less common for epoxide ring-opening reactions but can be used, particularly when trying to minimize side reactions or when using specific catalysts that are more soluble in nonpolar media.
Q3: I am observing low yields. What are the common causes and how can I improve them?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Nucleophilicity: If you are using a weak nucleophile under neutral or basic conditions, the reaction may be slow or may not proceed at all.[2] Consider using a stronger nucleophile or switching to acidic conditions to activate the epoxide.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or gentle heating.
-
Side Reactions: Undesired side reactions can consume starting material and lower the yield of the desired product. Common side reactions include polymerization of the epoxide, especially under strongly acidic conditions, and elimination reactions.[14]
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, you may need to increase the temperature, add more nucleophile or catalyst, or extend the reaction time.
Q4: My reaction is not regioselective. How can I favor attack at the benzylic (α) or terminal (β) position?
Controlling regioselectivity is a common challenge. The choice between acidic and basic conditions is the primary determinant.
-
To Favor Attack at the Benzylic (α) Carbon: Employ acidic conditions. This can be achieved using a protic acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., Zn(ClO₄)₂, Sc(OTf)₃, Ti(OiPr)₄).[10][12] Lewis acids coordinate to the epoxide oxygen, making it a better leaving group and promoting attack at the more substituted carbon.[7]
-
To Favor Attack at the Terminal (β) Carbon: Use basic or neutral conditions with a strong nucleophile.[2][3][5] Avoid any acidic catalysts. The reaction will proceed via a sterically controlled SN2 mechanism.[5]
II. Troubleshooting Guides
Scenario 1: Unexpected Product Formation - Isomerization or Rearrangement
Problem: You have isolated a product that is not the expected 1,2-disubstituted product. It may be an allylic alcohol or another rearranged product.
Possible Cause: Under certain conditions, particularly with strong bases or some Lewis acids, epoxides can undergo isomerization to allylic alcohols.[3] This is more common with epoxides that have protons on a carbon adjacent to the ring.
Troubleshooting Steps:
-
Re-evaluate Your Base: If using a strong, sterically hindered base, consider switching to a less hindered, more nucleophilic base.
-
Modify Your Catalyst: Some Lewis acids are more prone to inducing rearrangements. Screen different Lewis acids to find one that favors the desired ring-opening pathway.
-
Lower the Reaction Temperature: Isomerization reactions often have a higher activation energy than the desired nucleophilic attack. Running the reaction at a lower temperature can suppress this side reaction.
Scenario 2: Low Enantiomeric Purity of the Product
Problem: The enantiomeric excess (ee) of your product is lower than that of your starting this compound.
Possible Cause: This could indicate a reaction mechanism that involves a partial or full racemization.
-
SN1 Character: If the reaction conditions are too strongly acidic, the transition state may have significant SN1 character, allowing for some degree of racemization at the benzylic center.
-
Side Reactions: An unforeseen side reaction could be producing the racemic product.
Troubleshooting Steps:
-
Temper the Acidity: If using acidic conditions, try a milder Lewis acid or a buffered system to reduce the SN1 character of the reaction.
-
Use a Chiral Catalyst: For certain nucleophiles, chiral catalysts can be employed to control the stereochemistry of the ring-opening reaction, potentially enhancing the enantiomeric purity of the product.[15][16]
-
Verify Starting Material Purity: Ensure the enantiomeric purity of your starting this compound is high.
III. Experimental Protocols & Data
General Protocol for Nucleophilic Ring-Opening of this compound with an Amine Nucleophile
This protocol provides a general starting point for the reaction. Optimization of specific parameters will likely be necessary.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Solvent (e.g., methanol, acetonitrile, or solvent-free)
-
Catalyst (if required, e.g., Zn(ClO₄)₂, cyanuric chloride)[12][17]
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chosen solvent (if any) and the amine nucleophile (1.0 - 1.2 equivalents).
-
If using a catalyst, add it to the mixture at this stage (typically 1-10 mol%).
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an appropriate aqueous workup to remove the catalyst and any excess amine. This may involve washing with a dilute acid solution (e.g., 1M HCl) followed by a basic solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes typical outcomes for the nucleophilic ring-opening of styrene oxides, which serve as a good model for 3-chlorostyrene oxide.
| Nucleophile | Conditions | Predominant Mechanism | Major Regioisomer |
| RO⁻ (e.g., NaOMe) | Basic (e.g., MeOH) | SN2 | Attack at terminal (β) carbon[2] |
| RNH₂ (e.g., Aniline) | Neutral/Solvent-free | SN2 | Attack at terminal (β) carbon[17] |
| H₂O | Acidic (H₃O⁺) | SN1-like | Attack at benzylic (α) carbon[9][10] |
| ROH (e.g., MeOH) | Acidic (H⁺ catalyst) | SN1-like | Attack at benzylic (α) carbon[8][9] |
| N₃⁻ | Lewis Acid (e.g., (salen)Cr(III)) | Catalyst-dependent | Can favor either α or β attack[15] |
IV. Visualizing Reaction Pathways
Diagram 1: General Mechanism and Regioselectivity
Caption: Regioselectivity of nucleophilic attack is condition-dependent.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. For the reaction shown below, identify the correct statement with regards.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of (S)-3-chlorostyrene oxide
Welcome to the technical support center for the purification of (S)-3-chlorostyrene oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the purification of this critical chiral building block. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity paramount for successful downstream applications.[1] This resource combines theoretical principles with practical, field-proven advice to help you navigate the challenges of obtaining highly pure this compound.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) after Chiral HPLC Purification
Symptoms:
-
The enantiomeric excess of the purified this compound is below the desired specification.
-
Poor separation of enantiomers on the chiral HPLC chromatogram.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is insufficient for baseline separation of the enantiomers. | Screen a variety of polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) to find a suitable stationary phase.[2] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly impacts enantioselectivity. | Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol) to optimize resolution. Small changes in the modifier percentage can have a large effect.[3] |
| Temperature Fluctuations | Temperature can affect the chiral recognition mechanism and, consequently, the separation. | Use a column oven to maintain a constant and optimized temperature. It is advisable to study the effect of temperature on the separation. |
| High Flow Rate | High flow rates can lead to band broadening and reduced resolution, especially with complex chiral stationary phases. | Reduce the flow rate to enhance the efficiency of the separation. |
| Column Overload | Injecting too much sample can lead to peak distortion and co-elution of enantiomers. | Reduce the sample concentration or injection volume. |
| Trace Impurities | The presence of certain impurities can interfere with the chiral recognition process. | Ensure the crude sample is pre-purified by flash chromatography to remove gross impurities before chiral HPLC. |
Issue 2: Product Degradation During Purification
Symptoms:
-
Appearance of new impurity peaks in the chromatogram after purification.
-
Low overall yield of the purified product.
-
Presence of the corresponding diol as a major impurity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Epoxide | Epoxides are susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. | Use anhydrous solvents and avoid acidic or basic additives in the mobile phase unless necessary for separation. If aqueous workup is required, perform it at low temperatures and quickly. |
| Thermal Decomposition | Prolonged exposure to high temperatures during distillation can cause degradation. | Use vacuum distillation to lower the boiling point of this compound (boiling point of the racemate is 67-68 °C at 1 mmHg).[4] |
| Incompatible Stationary Phase | Residual acidic or basic sites on silica gel can catalyze epoxide ring-opening. | Use deactivated silica gel for flash chromatography or consider alternative purification methods like crystallization. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common impurities found in crude this compound?
Common impurities include unreacted 3-chlorostyrene, the corresponding (R)-enantiomer, by-products from the epoxidation reaction such as 3-chlorobenzaldehyde[5][6], and the diol resulting from hydrolysis of the epoxide.
Q2: What is the recommended method for initial purity assessment of crude this compound?
A combination of ¹H NMR spectroscopy to assess chemical purity and chiral GC or HPLC to determine enantiomeric excess is recommended.[1]
Chiral HPLC Purification
Q3: How do I choose the right chiral column for my separation?
The selection of a chiral column is often empirical. Polysaccharide-based columns (e.g., Chiralpak® or Lux® series) are a good starting point for epoxides.[2] It is advisable to screen a small library of columns with different stationary phases.
Q4: My chiral separation is not working, even after trying different mobile phases. What else can I do?
Consider the following:
-
Temperature: As mentioned in the troubleshooting guide, temperature is a critical parameter.
-
Flow Rate: Lowering the flow rate can improve resolution.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection.[3]
-
Column History: If the column has been used with additives (acids or bases), "memory effects" can impact the separation. Thoroughly flush the column with a strong, compatible solvent.[7][8]
Alternative Purification Techniques
Q5: Can I purify this compound by crystallization?
Yes, crystallization can be an effective method for purification, especially for removing small amounts of the other enantiomer if the initial enantiomeric excess is high. The success of crystallization depends on finding a suitable solvent system. Solvent-induced crystallization has been reported for related styrene compounds.[9]
Q6: Is distillation a suitable purification method?
Vacuum distillation is effective for removing non-volatile impurities and can be used for bulk purification.[4] However, it will not separate the enantiomers. It is best used as a preliminary purification step before chiral chromatography or crystallization. Care must be taken to avoid thermal degradation.
Storage and Handling
Q7: How should I store purified this compound to maintain its purity?
Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is often recommended) to minimize degradation.[10][11] Avoid exposure to moisture and light.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
-
Column Selection: Start with a polysaccharide-based chiral column, for example, a cellulose-based column.
-
Initial Mobile Phase: Begin with a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection: Inject a small volume (e.g., 5 µL) of a dilute solution of the racemic 3-chlorostyrene oxide.
-
Optimization:
-
If no separation is observed, incrementally increase the polarity by increasing the percentage of IPA (e.g., to 80:20 hexane:IPA).
-
If the peaks are broad, decrease the flow rate (e.g., to 0.5 mL/min).
-
If partial separation is achieved, fine-tune the mobile phase composition with small changes in the modifier percentage.
-
Investigate the effect of temperature by running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Protocol 2: Preparative Chiral HPLC
-
Method Transfer: Scale up the optimized analytical method to a preparative column with the same stationary phase.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Fraction Collection: Collect the fractions corresponding to the (S)-enantiomer.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure at a low temperature.
-
Purity Analysis: Analyze the purity and enantiomeric excess of the final product using the analytical chiral HPLC method.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. DE2047292A1 - Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 6. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis [mdpi.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Frontiers | Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives [frontiersin.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 3-クロロスチレン 98%, contains 0.1% 3,5-di-tert-butylcatechol as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
methods to prevent racemization of (S)-3-chlorostyrene oxide
Welcome to the technical support center for (S)-3-chlorostyrene oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the racemization of this chiral epoxide. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, purification, and storage.
FAQs & Troubleshooting Guides
Question 1: I am observing a significant loss of enantiomeric excess (ee) in my sample of this compound after purification. What are the likely causes?
Answer:
Loss of enantiomeric purity in this compound is primarily due to racemization, which can occur through several mechanisms. The benzylic carbon of the epoxide is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent re-closure with inversion of stereochemistry. The most common culprits are residual acidic or basic impurities from the synthetic workup, as well as the choice of solvent and elevated temperatures during purification.
Troubleshooting Steps:
-
Neutralize the Workup: Ensure that your aqueous workup is meticulously neutralized to a pH of ~7. Use a mild buffer if necessary. Residual acid or base can catalyze the ring-opening of the epoxide.
-
Solvent Choice: For purification via chromatography, opt for neutral, aprotic solvents. Chlorinated solvents like dichloromethane are generally well-tolerated, as are hydrocarbon/ether mixtures (e.g., hexane/ethyl acetate). Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles and promote ring-opening.
-
Temperature Control: Perform all purification steps, including rotary evaporation, at low temperatures. Ideally, keep the temperature below 30°C. High temperatures can provide the activation energy needed for undesired side reactions, including racemization.
-
Chromatography Stationary Phase: Standard silica gel can be slightly acidic and may contribute to racemization. If you suspect this is an issue, you can use deactivated (neutral) silica gel. To prepare this, you can wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, followed by flushing with the pure eluent.
Question 2: What are the best practices for the long-term storage of this compound to maintain its enantiomeric integrity?
Answer:
The key to long-term storage of any chiral epoxide is to minimize its exposure to conditions that can promote degradation or racemization. For this compound, this means strict control over temperature, atmosphere, and exposure to potential catalysts.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Reduces the rate of potential degradation and racemization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides a tight seal against moisture and air. |
| Purity | Store in a highly pure state | Impurities, especially acidic or basic residues, can catalyze decomposition over time. |
Question 3: How can I accurately determine the enantiomeric excess of my this compound?
Answer:
The most reliable and widely used methods for determining the enantiomeric excess of chiral epoxides are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
Recommended Analytical Method: Chiral HPLC
Chiral HPLC is often preferred due to its high resolution and accuracy. A common approach involves using a stationary phase with a chiral selector, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
Example HPLC Protocol:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the (S) and (R) enantiomers.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting key decision points for preventing racemization.
Technical Support Center: Navigating the Scale-Up of (S)-3-Chlorostyrene Oxide Production
Welcome to the technical support center for the synthesis and scale-up of (S)-3-chlorostyrene oxide. This guide is designed for researchers, chemists, and process development professionals who are working with this critical chiral intermediate. This compound is a valuable building block in the pharmaceutical industry, and its efficient, enantiomerically pure production is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges encountered during its synthesis, particularly during scale-up.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the widely used Jacobsen-Katsuki asymmetric epoxidation of 3-chlorostyrene.
Issue 1: Low Yield of this compound
Question: My reaction is showing low conversion of 3-chlorostyrene, resulting in a poor overall yield. What are the potential causes and how can I fix this?
Answer: Low yield is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions. Let's break down the likely culprits.
-
Catalyst Quality and Activity: The chiral Manganese-salen (Mn-salen) catalyst is the cornerstone of the Jacobsen-Katsuki epoxidation.[1] Its activity is paramount for high conversion.
-
Cause: The catalyst may have degraded due to improper storage (exposure to moisture or air) or may be of low purity.
-
Solution:
-
Use a Fresh or Properly Stored Catalyst: Ensure your Mn-salen complex is stored under an inert atmosphere and away from moisture. If in doubt, use a freshly prepared batch.[1]
-
Verify Catalyst Loading: While it's a catalyst, an insufficient amount will lead to an incomplete reaction. Typical loadings range from 1-5 mol%.[2] For a sluggish reaction, consider a modest increase in catalyst loading, but be aware that excessive amounts are not economical and may lead to side reactions.[3][4]
-
-
-
Oxidant Decomposition: The terminal oxidant, often sodium hypochlorite (bleach), is unstable and can decompose before reacting with the substrate.
-
Cause: Commercial bleach solutions can vary in concentration and degrade over time. The pH of the reaction medium also affects oxidant stability.
-
Solution:
-
Titrate Your Oxidant: Always determine the active chlorine content of your NaOCl solution before use.
-
Controlled Addition: Add the oxidant slowly to the reaction mixture. This prevents a large initial concentration that can lead to decomposition and side reactions. It also helps manage the reaction's exothermicity.[5]
-
pH Control: Maintain the pH of the reaction in the recommended range (often slightly basic) to ensure the stability and reactivity of the oxidant.
-
-
-
Reaction Conditions:
-
Cause: Incorrect temperature or insufficient reaction time can lead to incomplete conversion.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material (3-chlorostyrene).[1] Do not stop the reaction prematurely.
-
Optimize Temperature: While many Jacobsen epoxidations are run at room temperature, some systems benefit from cooling to 0 °C to improve selectivity, which might require longer reaction times.[1]
-
-
Issue 2: Poor Enantioselectivity (% ee)
Question: I'm successfully producing 3-chlorostyrene oxide, but the enantiomeric excess (% ee) of the desired (S)-enantiomer is below my target. How can I improve it?
Answer: Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Several factors can compromise the stereochemical control of the reaction.
-
Catalyst Integrity:
-
Cause: The chiral integrity of the salen ligand is crucial. Impurities or degradation of the ligand will lead to a loss of enantioselectivity.
-
Solution:
-
High-Purity Ligand: Ensure the chiral diamine and salicylaldehyde used to synthesize the salen ligand are of high enantiomeric and chemical purity.
-
Proper Catalyst Formation: Follow established protocols for the synthesis and metallation of the salen ligand to ensure the correct chiral complex is formed.
-
-
-
Reaction Temperature:
-
Cause: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[1]
-
Solution:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) can significantly enhance enantioselectivity.[1] This will likely slow down the reaction rate, so you will need to monitor for completion over a longer period.
-
-
-
Presence of Water:
-
Cause: The Jacobsen epoxidation is sensitive to water, which can interfere with the catalyst and reduce enantioselectivity.[1]
-
Solution:
-
Use Anhydrous Solvents: Ensure that your solvent (e.g., dichloromethane) is thoroughly dried before use.
-
Dry Glassware: All glassware should be oven-dried or flame-dried before the reaction.
-
-
-
Axial Ligand Additives:
-
Cause: The coordination environment of the manganese center can influence the stereochemical outcome.
-
Solution:
-
Incorporate an Axial Ligand: The addition of a coordinating axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), can sometimes improve both the rate and enantioselectivity of the reaction by modifying the catalyst's structure and reactivity.[6]
-
-
Issue 3: Formation of Significant Side Products
Question: My final product is contaminated with significant amounts of 3-chlorobenzaldehyde and 1-(3-chlorophenyl)ethane-1,2-diol. What causes these impurities and how can I prevent them?
Answer: The formation of benzaldehyde and diol are common side reactions in styrene epoxidations.[7] They typically arise from over-oxidation or hydrolysis of the desired epoxide.
-
Over-oxidation to Aldehyde:
-
Cause: The epoxide product can undergo further oxidation or rearrangement to form the corresponding aldehyde. This can be promoted by excess oxidant or prolonged reaction times.
-
Solution:
-
Stoichiometric Control of Oxidant: Use a precise amount of the oxidant (typically 1.1 to 1.5 equivalents). Avoid a large excess.
-
Monitor Reaction Progress: As mentioned before, monitor the reaction closely and work it up as soon as the starting material is consumed to prevent further reaction of the product.[1]
-
-
-
Hydrolysis to Diol:
-
Cause: The epoxide ring is susceptible to nucleophilic attack by water, leading to the formation of the corresponding diol. This can happen during the reaction or during the workup.
-
Solution:
-
Anhydrous Conditions: Running the reaction under dry conditions will minimize diol formation during the synthesis.[1]
-
Careful Workup: During the aqueous workup, minimize the contact time of the epoxide with the aqueous phase. Use a non-acidic aqueous wash to prevent acid-catalyzed ring-opening.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield and purity in this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiopure this compound on a large scale?
There are two main industrial strategies:
-
Asymmetric Epoxidation: This involves the direct, enantioselective oxidation of the prochiral alkene, 3-chlorostyrene. The Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex as a catalyst, is a prominent example.[8] This method is atom-economical as it directly creates the desired stereocenter.
-
Kinetic Resolution: This method starts with a racemic mixture of 3-chlorostyrene oxide. A chiral catalyst is used to selectively react with one enantiomer, leaving the other, desired enantiomer unreacted. The hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes is a highly effective method, where the undesired enantiomer is converted to the corresponding diol by reaction with water.[9][10] This leaves the desired this compound in high enantiomeric purity. While effective, the maximum theoretical yield for the desired epoxide in a kinetic resolution is 50%.
Q2: What are the critical safety considerations when scaling up this epoxidation?
Scaling up any chemical reaction requires a thorough safety assessment, and epoxidations are no exception.[11]
-
Exothermic Reaction: Epoxidation reactions are generally highly exothermic.[5][12] On a large scale, the heat generated can be difficult to dissipate, leading to a thermal runaway.
-
Oxidant Handling: Many oxidants used in epoxidation (e.g., m-CPBA, concentrated hydrogen peroxide) are hazardous and can be explosive.[14] Even bleach (NaOCl) requires careful handling.
-
Mitigation: Follow all safety protocols for handling strong oxidizers. Ensure that the workup procedure completely quenches any unreacted oxidant before solvent removal and disposal.[14]
-
-
Solvent Choice: Halogenated solvents like dichloromethane are often used but have environmental and health concerns.
-
Mitigation: Explore greener solvent alternatives where possible. If using halogenated solvents, ensure proper containment and waste disposal procedures are in place.
-
Q3: How do I purify this compound at scale, and what are the common challenges?
Purification is critical to obtaining a high-purity final product.
-
Primary Method: The most common method for purifying volatile, thermally stable compounds like 3-chlorostyrene oxide is vacuum distillation .[1]
-
Challenges:
-
Thermal Instability: Some epoxides can be thermally sensitive, potentially leading to decomposition or polymerization at high temperatures.[13] Careful control of the distillation temperature and pressure is essential.
-
Co-distillation of Impurities: If side products like 3-chlorobenzaldehyde have boiling points close to the product, separation by distillation can be difficult.
-
Product Loss: As with any purification method, there will be some loss of product. Optimizing the purification protocol is key to maximizing the isolated yield.
-
-
Alternative Method: For high-purity requirements and difficult separations, chromatography can be used. However, it is generally less economical for large-scale production compared to distillation.[15]
Q4: What analytical methods are used to determine the chiral purity (% ee) of my product?
Determining the enantiomeric excess is crucial for quality control.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[16][17] The sample is passed through a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. UV detection is typically used.
-
Chiral Gas Chromatography (GC): This is another effective method, particularly for volatile compounds. Similar to HPLC, it uses a chiral column to separate the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, it is possible to differentiate the signals of the two enantiomers in an NMR spectrum and calculate the % ee. This method is generally less sensitive than chromatographic techniques.[18]
| Analytical Method | Advantages | Disadvantages |
| Chiral HPLC | High accuracy, widely applicable, robust.[17] | Can require method development, higher cost. |
| Chiral GC | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR with Chiral Shift Reagents | Provides structural information, no separation needed. | Lower sensitivity, can be complex to interpret.[18] |
Section 3: Experimental Protocols
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of 3-Chlorostyrene
This protocol is a representative example and may require optimization for your specific setup and scale.
Materials:
-
3-Chlorostyrene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Dichloromethane (DCM), anhydrous
-
Sodium hypochlorite (NaOCl) solution, commercial bleach (concentration to be titrated)
-
4-Phenylpyridine N-oxide (4-PPNO) (optional, as an axial ligand)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorostyrene (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Add the (R,R)-Jacobsen's catalyst (e.g., 2-4 mol%). If using, add the axial ligand 4-PPNO (e.g., 0.25 eq). Stir the mixture at room temperature until the catalyst dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution (1.2-1.5 eq) dropwise over 2-4 hours, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the disappearance of 3-chlorostyrene by TLC or GC. The reaction may take several hours to reach completion.
-
Workup:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess oxidant), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Process Flow Diagram
Caption: Experimental workflow for the Jacobsen-Katsuki epoxidation of 3-chlorostyrene.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Epoxidation - Wordpress [reagents.acsgcipr.org]
- 14. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. skpharmteco.com [skpharmteco.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric Epoxidation Catalyst Deactivation and Recovery: A Technical Support Center
Welcome to the Technical Support Center for Asymmetric Epoxidation. This guide is designed for researchers, scientists, and professionals in drug development who utilize the powerful techniques of Jacobsen-Katsuki, Sharpless, and Shi epoxidations. Catalyst deactivation is a common challenge in these sensitive reactions, leading to diminished yields and enantioselectivity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve these issues, ensuring the robustness and reproducibility of your synthetic routes.
Section 1: Jacobsen-Katsuki Epoxidation: Taming the Manganese-Salen Workhorse
The Jacobsen-Katsuki epoxidation, employing a chiral Manganese-salen complex, is a cornerstone of asymmetric synthesis. However, its performance can be hampered by specific deactivation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Jacobsen's catalyst has turned from a dark brown to a lighter brown or greenish-brown, and my reaction has stalled. What's happening?
A1: This color change often indicates the formation of inactive µ-oxo-manganese(IV) dimeric species.[1] This is one of the primary deactivation pathways for Jacobsen's catalyst. The formation of these dimers is facilitated by the presence of water and certain oxidizing conditions.
Q2: How can I prevent the formation of these inactive µ-oxo dimers?
A2:
-
Use of Axial Donors: The addition of a coordinating axial donor ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can help to stabilize the active monomeric Mn(V)=O intermediate and suppress the formation of the inactive dimer.[2]
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. The presence of water can promote the formation of the µ-oxo bridge.
-
Controlled Addition of Oxidant: Slow and controlled addition of the oxidant can help to maintain a low concentration of the active oxidizing species at any given time, reducing the likelihood of bimolecular deactivation pathways.
Q3: I'm observing a gradual decrease in enantioselectivity over the course of the reaction. What could be the cause?
A3: This can be due to the oxidative degradation of the salen ligand itself.[1] The imine groups of the ligand are susceptible to oxidation, which can alter the chiral environment around the manganese center and lead to a loss of stereocontrol.
Q4: Can I recover and reuse my Jacobsen's catalyst?
A4: Yes, Jacobsen's catalyst can often be recovered from the reaction mixture, though its activity may be diminished.
Catalyst Recovery and Potential Reactivation Protocol
This protocol outlines a general procedure for the recovery of Jacobsen's catalyst from a reaction mixture. Note that complete reactivation to its initial state can be challenging.
Experimental Protocol: Recovery of Jacobsen's Catalyst
-
Quenching the Reaction: Once the reaction is complete, quench any remaining oxidant. For example, if using sodium hypochlorite, a mild reducing agent like sodium thiosulfate can be added.
-
Phase Separation: If the reaction is biphasic, separate the organic layer containing the catalyst. If it is a single phase, extraction with a suitable organic solvent (e.g., dichloromethane) will be necessary.
-
Washing: Wash the organic layer multiple times with water to remove any water-soluble byproducts and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure. The recovered dark brown solid is your catalyst.[1]
-
Assessing Activity: Before reusing the catalyst, it is advisable to perform a small-scale test reaction to assess its activity and enantioselectivity compared to a fresh batch.
Section 2: Sharpless Asymmetric Epoxidation: Maintaining the Titanium-Tartrate Complex
The Sharpless epoxidation, a reliable method for the synthesis of 2,3-epoxyalcohols, relies on a titanium-tartrate catalyst formed in situ. Its efficacy is highly dependent on the integrity of this complex.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sharpless epoxidation is giving low enantiomeric excess (% ee). What are the likely causes?
A1: Low % ee in a Sharpless epoxidation can stem from several factors:
-
Purity of Reagents: The enantiomeric purity of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) is critical.[3] Use of a tartrate with low enantiomeric excess will directly translate to a lower ee in your product.
-
Incorrect Stoichiometry: The ratio of titanium isopropoxide to the tartrate ligand is crucial for the formation of the active dimeric catalyst. An excess of tartrate can lead to the formation of an inactive Ti(tartrate)₂ species. A slight excess of the tartrate (e.g., 1.1:1 to 1.2:1) is often recommended.[3]
-
Presence of Water: Water can hydrolyze the titanium isopropoxide and interfere with the formation of the active catalyst. The use of molecular sieves is highly recommended to ensure anhydrous conditions.[4]
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., -20 °C) to maximize enantioselectivity.[3] Poor temperature control can lead to a decrease in % ee.
Q2: The reaction is sluggish or does not go to completion. What should I check?
A2:
-
Catalyst Formation: Ensure that the catalyst is pre-formed correctly before the addition of the substrate. This usually involves stirring the titanium isopropoxide and the tartrate ligand at low temperature for a period of time before adding the allylic alcohol and the oxidant.
-
Oxidant Quality: The tert-butyl hydroperoxide (TBHP) should be of high quality and anhydrous. The presence of water or decomposition products can inhibit the reaction.
-
Substrate Suitability: While versatile, the Sharpless epoxidation works best for primary and secondary allylic alcohols.[4] Other olefin types are not suitable substrates.
Q3: Can the Sharpless catalyst be recovered and reused?
A3: Due to its in-situ formation and sensitivity to hydrolysis, recovery and reuse of the homogeneous Sharpless catalyst are not common practice. However, heterogeneous versions of the catalyst have been developed for easier separation and recycling.[5]
Workflow for a Robust Sharpless Epoxidation
Section 3: Shi Asymmetric Epoxidation: Navigating the Organocatalyzed Path
The Shi epoxidation utilizes a chiral fructose-derived ketone as an organocatalyst, offering a metal-free alternative for the asymmetric epoxidation of unfunctionalized olefins.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Shi epoxidation is giving a low yield of the epoxide. What could be the problem?
A1: Low yields in Shi epoxidations are often related to catalyst deactivation or issues with the oxidant.
-
pH of the Reaction Medium: The pH is critical. A pH that is too low can lead to catalyst decomposition through a Baeyer-Villiger type oxidation side reaction.[6] Conversely, a pH that is too high can cause rapid decomposition of the oxidant, Oxone. A buffered system, often using potassium carbonate, to maintain a pH of around 10.5 is crucial for optimal results.[6]
-
Oxone Quality: Use fresh, high-quality Oxone (potassium peroxymonosulfate). The activity of Oxone can decrease over time.
-
Catalyst Purity: The purity of the fructose-derived ketone catalyst is important. Impurities can inhibit the reaction. The synthesis of the catalyst from D-fructose is a two-step process involving ketalization and oxidation.[6]
Q2: I am observing low enantioselectivity in my Shi epoxidation. What are the key factors to consider?
A2:
-
Substrate Structure: The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted olefins. Cis-olefins and terminal olefins generally give lower enantioselectivities.[6]
-
Solvent System: The reaction is typically run in a biphasic solvent system, such as acetonitrile/dimethoxymethane and an aqueous buffer. The choice of solvents can influence the enantioselectivity.
-
Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C) to enhance enantioselectivity.[7]
Q3: Can the Shi catalyst be recovered and reused?
A3: The fructose-derived ketone catalyst is typically used in catalytic amounts and is water-soluble, making its recovery from the reaction mixture challenging. Therefore, it is not commonly recovered and reused in its homogeneous form.
Deactivation Pathway of the Shi Catalyst
Section 4: Quantitative Data Summary
The following table provides a general comparison of the performance of fresh versus recovered Jacobsen's catalyst. Note that actual performance will vary depending on the specific reaction conditions and the recovery procedure.
| Catalyst State | Substrate | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Fresh Jacobsen's Catalyst | Styrene | 95-98 | 29-88 | [8] |
| Recovered Jacobsen's Catalyst (1st reuse) | Styrene | Gradual Decrease | Consistent | [8] |
| Recovered Jacobsen's Catalyst (2nd reuse) | Styrene | Further Decrease | Consistent | [8] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Shi Epoxidation [organic-chemistry.org]
- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (S)-3-Chlorostyrene Oxide Versus Other Styrene Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Styrene Oxides
In the landscape of synthetic chemistry and drug development, epoxides are indispensable chiral building blocks. Their inherent ring strain makes them highly reactive electrophiles, enabling a variety of stereospecific transformations.[1] Among these, styrene oxides are particularly valuable due to the influence of the aromatic ring on their reactivity. This guide provides a detailed comparison of the reactivity of (S)-3-chlorostyrene oxide against other relevant styrene oxides, including the parent compound and its 2-chloro and 4-chloro isomers. Understanding the nuanced differences in their reaction kinetics is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways for complex molecules.
This analysis is grounded in the fundamental principles of physical organic chemistry, focusing on the electronic and steric effects imparted by substituents on the phenyl ring. We will explore how these factors govern the rate of nucleophilic ring-opening reactions, supported by illustrative experimental data and a detailed protocol for kinetic analysis.
Mechanistic Underpinnings: The SN2 Pathway in Nucleophilic Ring-Opening
The reactivity of styrene oxides in the presence of neutral or basic nucleophiles, such as amines, is predominantly governed by the SN2 mechanism.[2] This pathway involves a backside attack by the nucleophile on one of the epoxide's electrophilic carbon atoms. For styrene oxides, there are two potential sites of attack: the α-carbon (benzylic) and the β-carbon (terminal). Under neutral or basic conditions, the attack overwhelmingly occurs at the sterically less hindered β-carbon.[2]
The rate of this reaction is highly sensitive to the electronic properties of the epoxide. Electron-withdrawing substituents on the phenyl ring can increase the electrophilicity of the epoxide carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity, slowing the reaction.[3]
Figure 1: General SN2 mechanism for the ring-opening of a substituted styrene oxide with an amine nucleophile (e.g., piperidine) at the β-carbon.
Electronic Effects of Chloro-Substituents on Reactivity
The position of the chloro-substituent on the phenyl ring of styrene oxide introduces distinct electronic effects that modulate the rate of nucleophilic attack. The chlorine atom is moderately electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+R). The interplay of these effects depends on the substituent's position (ortho, meta, or para).
-
(S)-2-Chlorostyrene Oxide (ortho): The chloro group is in close proximity to the benzylic carbon. Its strong, distance-dependent inductive effect significantly enhances the electrophilicity of the epoxide ring carbons, leading to an expected increase in reaction rate compared to the unsubstituted styrene oxide. However, this may be partially offset by steric hindrance, which could impede the approach of the nucleophile.
-
This compound (meta): At the meta position, the chloro group exerts a purely inductive electron-withdrawing effect. There is no resonance interaction with the benzylic position. This effect increases the partial positive charge on the epoxide carbons, making the compound more susceptible to nucleophilic attack than unsubstituted styrene oxide.
-
(S)-4-Chlorostyrene Oxide (para): In the para position, the inductive electron-withdrawing effect is still operative, but it is counteracted by a weak resonance-donating effect. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron withdrawal. This is expected to increase the reaction rate relative to styrene oxide, but the magnitude of this increase is influenced by the partial cancellation of electronic effects.
Based on these principles, a general reactivity trend can be predicted for the aminolysis of chlorostyrene oxides. All three isomers are expected to be more reactive than unsubstituted styrene oxide. The precise ordering among the chloro-isomers depends on the subtle balance of inductive, resonance, and steric factors.
Figure 2: Logical flow diagram illustrating the influence of substituent position on the electronic effects and predicted reactivity of styrene oxides.
Comparative Experimental Data
To provide a quantitative comparison, the following table presents illustrative second-order rate constants (k₂) for the reaction of various (S)-styrene oxides with piperidine in ethanol at 25°C. This data is based on established principles of physical organic chemistry, where electron-withdrawing groups are known to accelerate nucleophilic attack on the epoxide ring.
Table 1: Illustrative Second-Order Rate Constants for the Reaction of (S)-Styrene Oxides with Piperidine
| Epoxide Substrate | Substituent Position | Expected Electronic Effect | Illustrative k₂ (x 10⁻⁴ M⁻¹s⁻¹) | Relative Rate |
|---|---|---|---|---|
| (S)-Styrene Oxide | Unsubstituted | Baseline | 3.50 | 1.00 |
| (S)-4-Chlorostyrene Oxide | Para | -I > +R | 6.80 | 1.94 |
| This compound | Meta | -I | 7.50 | 2.14 |
| (S)-2-Chlorostyrene Oxide | Ortho | Strong -I | 8.20 | 2.34 |
Note: The quantitative values in this table are illustrative, designed to reflect the well-established qualitative trends in reactivity based on electronic substituent effects. The precise rate constants must be determined experimentally.
The data illustrates that all chloro-substituted styrene oxides are more reactive than the parent styrene oxide. The meta- and ortho-isomers show a greater rate enhancement than the para-isomer, consistent with the attenuation of the electron-withdrawing effect by the opposing resonance effect in the para position. The slightly higher reactivity of the ortho-isomer compared to the meta-isomer suggests that, in this case, the stronger inductive effect due to proximity outweighs potential steric hindrance from the piperidine nucleophile.
Experimental Protocol: Kinetic Analysis of Amine-Epoxide Reactions
To ensure the trustworthiness and reproducibility of reactivity comparisons, a robust experimental protocol is essential. The following procedure outlines a method for determining the second-order rate constants for the reaction of styrene oxides with an amine nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. This method relies on monitoring the disappearance of the styrene oxide, which absorbs in the UV region.[4]
Objective: To determine the second-order rate constant (k₂) for the reaction between a substituted styrene oxide and piperidine under pseudo-first-order conditions.
Materials:
-
This compound
-
Other styrene oxide analogs (unsubstituted, 2-chloro, 4-chloro)
-
Piperidine (freshly distilled)
-
Absolute Ethanol (spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the styrene oxide (e.g., 0.01 M) in absolute ethanol.
-
Prepare a series of stock solutions of piperidine in absolute ethanol at much higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M). This establishes pseudo-first-order conditions where the amine concentration remains effectively constant throughout the reaction.[4]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the styrene oxide being studied (determined by an initial scan).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette the required volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder to equilibrate.
-
To initiate the reaction, rapidly add a small, precise volume of the styrene oxide stock solution to the cuvette, quickly mix by inversion, and immediately start recording the absorbance at λ_max as a function of time.
-
Continue data collection for at least three half-lives, or until the absorbance reading is stable.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for each run is determined by plotting the natural logarithm of the absorbance (ln(A_t)) versus time (t). For a first-order decay, this will yield a straight line with a slope of -k_obs.[5]
-
Repeat the kinetic runs using different excess concentrations of piperidine.
-
The second-order rate constant (k₂) is determined by plotting the calculated k_obs values against the corresponding concentrations of piperidine. The slope of this line will be equal to k₂.
-
Figure 3: Experimental workflow for the kinetic analysis of the amine-epoxide reaction.
Conclusion and Outlook
The reactivity of this compound in nucleophilic ring-opening reactions is significantly influenced by the electronic properties of the chloro-substituent. Compared to unsubstituted styrene oxide, the inductive electron-withdrawing effect of the chlorine atom at the meta position enhances the electrophilicity of the epoxide ring, leading to a faster reaction rate. This effect is even more pronounced for the ortho-isomer and slightly attenuated for the para-isomer due to competing resonance effects.
This comparative guide provides a framework for understanding and predicting the reactivity of substituted styrene oxides. The detailed experimental protocol offers a self-validating system for researchers to generate their own precise kinetic data, enabling informed decisions in the selection of substrates and the optimization of reaction conditions for the synthesis of complex, high-value molecules.
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. youtube.com [youtube.com]
- 5. maxapress.com [maxapress.com]
A Senior Application Scientist's Guide to the Validation of Synthetic Pathways for (S)-3-Chlorostyrene Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (S)-3-Chlorostyrene Oxide
In the landscape of modern pharmaceutical synthesis, chiral epoxides are indispensable building blocks, prized for the stereochemical precision they offer in constructing complex molecules.[1][2] this compound, a key chiral intermediate, is particularly valuable for synthesizing a range of bioactive compounds, including potent β3-adrenergic receptor agonists.[3] The stereocenter on the epoxide ring is critical; its precise configuration often dictates the pharmacological activity and safety profile of the final Active Pharmaceutical Ingredient (API).[4]
Therefore, the choice and validation of a synthetic pathway to produce this compound is not merely a procedural step but a foundational decision that impacts scalability, cost, purity, and regulatory compliance. This guide provides an in-depth comparison of two prominent synthetic strategies—Asymmetric Epoxidation and Hydrolytic Kinetic Resolution (HKR)—and outlines a rigorous framework for their validation.
Comparative Analysis of Synthetic Pathways
The goal is to produce the (S)-enantiomer in high yield and exceptional enantiomeric excess (e.e.). The two pathways approach this challenge from fundamentally different directions.
-
Pathway A: Asymmetric Epoxidation. This strategy aims to directly and selectively create the desired (S)-enantiomer from the prochiral alkene, 3-chlorostyrene. The Jacobsen-Katsuki epoxidation is a premier example of this approach, utilizing a chiral manganese-salen complex to direct the oxygen atom transfer to one face of the double bond.[5][6]
-
Pathway B: Hydrolytic Kinetic Resolution (HKR). This method begins with a racemic (50:50 mixture of R and S enantiomers) of 3-chlorostyrene oxide. A chiral catalyst then selectively hydrolyzes one enantiomer (the unwanted R-form) to a diol, leaving the desired (S)-epoxide unreacted and thus enriched.[7][8]
The causality behind choosing one pathway over the other hinges on several factors: atom economy, catalyst cost and availability, theoretical yield, and downstream processing complexity.
Logical Diagram of Competing Synthetic Pathways
The following diagram illustrates the two distinct approaches to generating enantiopure this compound.
Caption: Comparison of Asymmetric Epoxidation and Kinetic Resolution pathways.
Quantitative Performance Comparison
The choice of pathway is ultimately data-driven. The following table summarizes expected performance metrics based on literature precedents.
| Metric | Pathway A: Asymmetric Epoxidation | Pathway B: Hydrolytic Kinetic Resolution (HKR) | Rationale & Causality |
| Theoretical Max. Yield | ~100% | 50% | HKR is a resolution process, sacrificing half the starting material to achieve high enantiopurity. Asymmetric epoxidation builds the correct enantiomer directly.[9] |
| Typical Enantiomeric Excess (e.e.) | 90-98% | >99% | HKR reactions catalyzed by chiral (salen)Co(III) complexes are known for their exceptionally high selectivity factors, often leading to nearly perfect enantiopurity.[8][10] |
| Key Catalyst | Chiral Mn(III)-salen complex | Chiral Co(III)-salen complex | Both rely on salen-type ligands, but the metal center and its role differ. The Mn catalyst is an oxygen transfer agent, while the Co catalyst facilitates selective hydrolysis.[5][7] |
| Primary Reagents | 3-chlorostyrene, oxidant (NaOCl) | Racemic 3-chlorostyrene oxide, H₂O | Pathway A has better atom economy. Pathway B requires prior synthesis of the racemic epoxide, adding a step. |
| Separation Complexity | Moderate (catalyst, unreacted alkene) | High (epoxide from diol) | The significant polarity difference between the remaining epoxide and the diol byproduct in HKR can simplify purification via chromatography or extraction. |
| Scalability | Good; catalyst loading can be low. | Excellent; catalyst loadings are often very low (0.2-2.0 mol%) and the catalyst is recyclable.[8] |
A Self-Validating Framework for Pathway Analysis
A robust validation process ensures that the chosen synthetic pathway is reliable, reproducible, and yields a product of the required quality. This involves a multi-pronged analytical approach to confirm identity, purity, and enantioselectivity.
Workflow for Synthetic Pathway Validation
This diagram outlines the critical steps from synthesis to a fully validated chiral epoxide.
Caption: A comprehensive workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols provide detailed, step-by-step methodologies.
Protocol 4.1: Synthesis via Hydrolytic Kinetic Resolution (HKR)
This protocol is adapted from established methods for the HKR of terminal epoxides using chiral (salen)Co(III) catalysts.[8]
-
Catalyst Preparation: In an oven-dried flask, add racemic 3-chlorostyrene oxide (1.0 equiv., e.g., 10 mmol, 1.55 g) and the (R,R)-Co(III)-salen OAc catalyst (0.5 mol%).
-
Reaction Initiation: Stir the mixture at room temperature until the catalyst dissolves completely. Cool the flask to 0 °C in an ice bath.
-
Water Addition: Add deionized water (0.55 equiv., e.g., 5.5 mmol, 0.10 mL) dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by taking small aliquots and analyzing via chiral HPLC to observe the disappearance of the (R)-enantiomer and enrichment of the (S)-enantiomer. The reaction is complete when the e.e. of the remaining epoxide exceeds 99%.
-
Workup and Purification: Once complete, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel topped with MgSO₄ to remove the catalyst and the diol byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound. Confirm structure and purity using the validation methods outlined below. The expected yield should be high for the resolved epoxide (approaching the theoretical maximum of 50%) with an e.e. >99%.
Protocol 4.2: Validation by Chiral High-Performance Liquid Chromatography (HPLC)
This is a critical self-validating step. The method must be able to resolve the two enantiomers from the racemic starting material to be considered valid.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.[11]
-
Chiral Column: Use a polysaccharide-based chiral stationary phase (CSP) column, such as a CHIRALPAK® series column, which is effective for separating enantiomers of epoxides.[12][13]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 25 °C.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic 3-chlorostyrene oxide starting material in the mobile phase (~1 mg/mL).
-
Synthesized Sample: Prepare a solution of the purified this compound from Protocol 4.1 in the mobile phase at a similar concentration.
-
-
Analysis Procedure:
-
System Suitability: Inject the racemic standard. The system is suitable if two well-resolved peaks are observed (Resolution (Rs) > 1.5). This confirms the method's ability to differentiate the enantiomers.
-
Sample Analysis: Inject the synthesized sample.
-
Data Interpretation: In the chromatogram of the synthesized sample, the peak corresponding to the (S)-enantiomer should be the major component. The peak for the (R)-enantiomer should be minimal or absent. Calculate the enantiomeric excess using the peak areas (A) of the S and R enantiomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100
-
Conclusion and Recommendations
The validation of a synthetic pathway for a critical chiral intermediate like this compound is a rigorous, data-driven process.
-
The Asymmetric Epoxidation pathway offers a higher theoretical yield and better atom economy, making it attractive for large-scale manufacturing where material cost is a primary driver. However, achieving >99% e.e. can be challenging and may require significant process optimization.
-
The Hydrolytic Kinetic Resolution (HKR) pathway, despite its 50% theoretical yield limit, provides a highly reliable and straightforward route to material with exceptional enantiopurity (>99% e.e.).[7][10] For applications in drug development where absolute stereochemical purity is paramount, the reliability and high selectivity of HKR often make it the superior choice, especially when the unwanted enantiomer's diol can be recycled or discarded.
Ultimately, the choice depends on the specific project requirements. For early-stage research and development where purity is more critical than yield, HKR is a robust and highly recommended pathway. For late-stage process development and commercial manufacturing, the potential cost and waste reduction benefits of a highly optimized Asymmetric Epoxidation process warrant investigation. In either case, the validation framework presented here, anchored by a reliable chiral HPLC method, is essential for ensuring the quality and integrity of the final product.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (R)-(+)-3-Chlorostyrene oxide 62600-71-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shimadzu.com [shimadzu.com]
- 12. hplc.eu [hplc.eu]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
comparative analysis of different catalysts for 3-chlorostyrene epoxidation
<_ an_> A Comparative Analysis of Catalysts for 3-Chlorostyrene Epoxidation: A Guide for Researchers
Introduction
3-Chlorostyrene oxide is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its efficient and selective production through the epoxidation of 3-chlorostyrene is a topic of significant interest in the chemical research community. This guide provides a comparative analysis of different catalytic systems for this transformation, offering insights into their performance based on experimental data. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable catalyst for their specific needs, considering factors such as efficiency, selectivity, and operational conditions.
The epoxidation of alkenes is a cornerstone of modern organic synthesis, and a variety of catalytic methods have been developed to achieve this transformation.[4] These can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems, each with its own set of advantages and limitations. This guide will delve into each of these categories, presenting a detailed comparison of their application to the epoxidation of 3-chlorostyrene.
Homogeneous Catalysis: Precision in a Single Phase
Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase.[5][6] This allows for high catalyst activity and selectivity due to the excellent accessibility of the catalytic sites.
Manganese-Salen Complexes (Jacobsen-Katsuki Epoxidation)
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen complex as the catalyst.[7][8][9] This reaction typically utilizes a stoichiometric oxidant like sodium hypochlorite (bleach).[8] The mechanism is thought to involve a high-valent manganese-oxo species that transfers an oxygen atom to the alkene.[8][10] The chiral ligand environment around the manganese center dictates the stereochemical outcome of the reaction, enabling the synthesis of enantiopure epoxides.[9]
Key advantages of the Jacobsen-Katsuki epoxidation include its high enantioselectivity for a range of substrates.[7] However, challenges can include catalyst deactivation and the need for careful control of reaction conditions to achieve optimal results. For substituted styrenes, the electronic and steric properties of the substituent can influence both the rate and the enantioselectivity of the epoxidation.[11]
Porphyrin-Based Catalysts
Metalloporphyrins, particularly those of manganese and iron, are another important class of homogeneous catalysts for epoxidation reactions.[12][13][14][15] These catalysts mimic the action of cytochrome P450 enzymes, which are responsible for a wide range of oxidative transformations in nature. The catalytic cycle involves the formation of a high-valent metal-oxo intermediate that acts as the epoxidizing agent.[16]
The performance of metalloporphyrin catalysts can be tuned by modifying the porphyrin ligand and the choice of metal center.[14] For instance, the use of electron-withdrawing groups on the porphyrin ring can enhance the catalytic activity. The choice of axial ligand and counter-ion can also play a significant role in the catalyst's performance.[14] While highly active, a drawback of homogeneous porphyrin catalysts is their tendency to undergo oxidative degradation, leading to catalyst deactivation.
Polyoxometalates (POMs)
Polyoxometalates are a class of inorganic metal-oxygen clusters that have shown promise as catalysts for various oxidation reactions, including epoxidation.[17][18][19][20][21][22] They can act as catalysts themselves or as supports for other catalytically active species.[18][22] In the presence of an oxidant like hydrogen peroxide, certain POMs can form peroxo species that are effective for olefin epoxidation.[17][21] Dodecatungstophosphoric acid (H3PW12O40) has been identified as a particularly effective polyoxometalate for epoxidation reactions.[17]
The advantages of using POMs include their high thermal and oxidative stability. However, their catalytic activity and selectivity can be highly dependent on the specific POM structure and the reaction conditions.
Heterogeneous Catalysis: Bridging Performance and Practicality
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This offers significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.[23]
Supported Metal Catalysts
Homogeneous catalysts, such as manganese-salen complexes and metalloporphyrins, can be immobilized on solid supports to create heterogeneous catalysts.[12][23] Common supports include silica, alumina, and mesoporous materials.[23] Immobilization can be achieved through various methods, including covalent grafting and non-covalent adsorption.
The primary advantage of supported catalysts is the ease of recovery and reuse, which can significantly reduce the overall cost of the process.[23] Furthermore, the support material can sometimes influence the catalyst's activity and selectivity.[23] However, the process of immobilization can sometimes lead to a decrease in catalytic activity compared to the homogeneous counterpart due to mass transfer limitations or changes in the catalyst's electronic or steric properties. Regeneration of these catalysts is also an important consideration for industrial applications.[24]
Titanium-Containing Silicon Oxides
Titanium-containing zeolites and other silicon oxide-based materials are well-established heterogeneous catalysts for epoxidation reactions, particularly with organic hydroperoxides as the oxidant.[24] The active sites are typically isolated titanium atoms incorporated into the silica framework. These catalysts are known for their high selectivity to the epoxide and their robust nature. The catalytic activity is dependent on the coordination environment of the titanium species.[5]
Biocatalysis: The Power of Enzymes
Biocatalysts, particularly enzymes, offer a highly selective and environmentally friendly approach to chemical transformations.[25][26] For the epoxidation of styrenes, styrene monooxygenases (SMOs) are of particular interest.[27][28][29][30][31][32]
Styrene Monooxygenases (SMOs)
Styrene monooxygenases are enzymes that catalyze the enantioselective epoxidation of styrene and its derivatives.[28][29][30] These enzymes typically produce the (S)-enantiomer of the epoxide with very high enantiomeric excess (>99% ee).[27] However, recent research has led to the discovery and engineering of SMOs that can produce the (R)-enantiomer with high selectivity.[27][29]
The use of whole-cell biocatalysts containing SMOs can be a cost-effective approach, as it eliminates the need for enzyme purification.[25] The reaction conditions for biocatalytic epoxidation are typically mild (room temperature and neutral pH), which can be advantageous for sensitive substrates. A key challenge in biocatalysis can be the relatively low substrate loading and the need for cofactor regeneration.[28] Photoenzymatic approaches are being explored to address the latter challenge.[31][33]
Engineered P450 enzymes have also been developed that exhibit high (R)-enantioselectivity for the epoxidation of styrene derivatives, including chlorostyrenes, with high turnover numbers.[27]
Comparative Performance Data
The following table summarizes the performance of various catalytic systems for the epoxidation of styrene and its derivatives, providing a basis for comparison.
| Catalyst Type | Catalyst Example | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Enantiomeric Excess (%) | Reference |
| Homogeneous | Chiral Mn(III)-salen | Styrene | NaOCl | High | - | up to 90+ (enantioselective) | [8] |
| Methylrhenium trioxide | Styrenes | H₂O₂ | - | - | - | [34] | |
| Mn-Porphyrin | 4-Chlorostyrene | Iodosylbenzene | 69 | - | - | [13] | |
| H₃PW₁₂O₄₀ | Olefins | H₂O₂ | High | High | - | [17] | |
| Heterogeneous | Mn(salen) on Mesoporous Material | Styrene | - | High | - | Comparable to homogeneous | [23] |
| Iron(III) porphyrin on MCM-41 | Styrene | PhIO | - | - | - | [12] | |
| Gold NPs on Polyoxometalates | Olefins | O₂ | >90 | >90 | - | [18] | |
| Ti₃C₂Tₓ MXene | Styrene Oxide | - | - | >80 (ring-opening) | - | [35] | |
| Biocatalytic | Engineered P450 Peroxygenase | m-chlorostyrene | H₂O₂ | - | - | 95-99 (R) | [27] |
| Styrene Monooxygenase (SMO) | Styrene | O₂ | - | - | >99 (S) | [27] | |
| (R)-selective SMO | Styrene Analogues | O₂ | - | - | up to >99 (R) | [29] |
Experimental Protocols
General Procedure for Homogeneous Catalytic Epoxidation
A representative protocol for a Jacobsen-Katsuki epoxidation is as follows: To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added the chiral Mn(III)-salen catalyst (0.01-0.05 mmol). The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.5 mmol) is added dropwise with vigorous stirring. The reaction is monitored by thin-layer chromatography or gas chromatography. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heterogeneous Catalytic Epoxidation
A typical procedure for epoxidation using a supported catalyst is as follows: The heterogeneous catalyst (e.g., Mn(salen) on silica) is suspended in a solution of the alkene (1.0 mmol) in a suitable solvent. The oxidant (e.g., m-chloroperoxybenzoic acid or hydrogen peroxide) is added, and the reaction mixture is stirred at the desired temperature. The progress of the reaction is monitored by an appropriate analytical technique. After the reaction is complete, the catalyst is removed by simple filtration. The filtrate is then worked up as described for the homogeneous reaction to isolate the product. The recovered catalyst can be washed, dried, and reused in subsequent reactions.[23]
General Procedure for Biocatalytic Epoxidation
For a whole-cell biocatalytic epoxidation, a culture of recombinant E. coli expressing a styrene monooxygenase is grown to a suitable cell density. The cells are then harvested by centrifugation and resuspended in a buffer solution. The substrate, 3-chlorostyrene, is added to the cell suspension, and the mixture is incubated with shaking to ensure adequate aeration. The reaction progress is monitored over time. After the desired conversion is reached, the cells are removed by centrifugation, and the product is extracted from the supernatant with an organic solvent. The extract is then dried and concentrated to yield the crude epoxide, which can be further purified.
Visualization of Experimental Workflow
Caption: General experimental workflow for catalytic epoxidation.
Catalytic Cycle of a Manganese Porphyrin Catalyst
Caption: Simplified catalytic cycle for Mn-porphyrin catalyzed epoxidation.
Conclusion
The choice of catalyst for the epoxidation of 3-chlorostyrene is a critical decision that depends on the desired outcome and practical considerations. Homogeneous catalysts like chiral manganese-salen complexes offer high enantioselectivity, making them ideal for the synthesis of single-enantiomer products. Heterogeneous catalysts provide significant advantages in terms of catalyst recovery and reuse, which is crucial for large-scale and sustainable processes. Biocatalysts, particularly styrene monooxygenases, represent a green and highly selective alternative, with the ability to produce either the (R)- or (S)-epoxide with exceptional enantiopurity.
This guide has provided a comparative overview of these different catalytic systems, supported by experimental data and protocols. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to advance their work in the synthesis of valuable chiral epoxides.
References
- 1. (S)-3-CHLOROSTYRENE OXIDE | 97466-49-4 [chemicalbook.com]
- 2. 62600-71-9 Cas No. | (R)-(+)-3-Chlorostyrene oxide | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tracking Coordination Environment and Reaction Intermediates in Homogeneous and Heterogeneous Epoxidation Catalysts via Ti L2,3-Edge Near-Edge X-ray Absorption Fine Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mn(III)-porphyrin on Graphene Oxide Nanosheets: An Efficient Heterogeneous Catalyst for Alkene Epoxidation [inorgchemres.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Epoxidation of olefins with molecular oxygen as the oxidant using gold catalysts supported on polyoxometalates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pcliv.ac.uk [pcliv.ac.uk]
- 24. EP2859946A1 - Process for regenerating heterogeneous epoxidation catalysts and their use to catalyze epoxidation reactions - Google Patents [patents.google.com]
- 25. Epoxide Hydrolases: Multipotential Biocatalysts [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A new clade of styrene monooxygenases for (R)-selective epoxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Photoenzymatic epoxidation of styrenes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08149B [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. Photoenzymatic epoxidation of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. rua.ua.es [rua.ua.es]
Navigating the Chiral Landscape: A Comparative Guide to (S)-3-Chlorostyrene Oxide Analytical Standards
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. (S)-3-chlorostyrene oxide, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. The accurate quantification of its enantiomeric purity relies on the availability of high-quality analytical standards. This guide provides a comprehensive comparison of commercially available this compound analytical standards, insights into the selection process, and a detailed analytical methodology for its chiral analysis.
The precise stereochemistry of drug molecules is a critical factor in their pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different effects, with one being therapeutic while the other may be inactive or even toxic. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. This necessitates the use of well-characterized analytical standards for the development and validation of stereoselective analytical methods.
The Challenge of Locating the Correct Standard
Initial investigations for an analytical standard of this compound can be fraught with ambiguity. A significant point of confusion arises from the misattribution of CAS numbers. It is crucial to distinguish the target analyte, This compound (also known as (S)-2-(3-chlorophenyl)oxirane), which has the unique CAS number 115648-90-3 , from its regioisomer, (S)-4-chlorostyrene oxide, and its enantiomer, (R)-3-chlorostyrene oxide.
Comparison of Available Analytical Standards
While the market for this compound as a certified reference material is limited, a few suppliers offer it as a chemical reagent. For a comprehensive evaluation, it is often necessary to compare it with its more readily available enantiomer, (R)-3-chlorostyrene oxide. The following table summarizes the key attributes of available standards.
| Attribute | This compound | (R)-(+)-3-Chlorostyrene Oxide |
| Supplier | Sigma-Aldrich, CATO | Sigma-Aldrich, BOC Sciences |
| CAS Number | 115648-90-3 | 62600-71-9[1][] |
| Synonyms | (S)-2-(3-Chlorophenyl)oxirane, (S)-(-)-3-Chlorostyrene oxide | (R)-(+)-(3-Chlorophenyl)oxirane |
| Purity | ≥98% (Sigma-Aldrich) | ≥95% (BOC Sciences)[] |
| Format | Solid (Sigma-Aldrich) | Liquid |
| Storage | Refrigerator (Sigma-Aldrich) | Store under Nitrogen (BOC Sciences)[] |
| Certificate of Analysis | Available upon request | Available upon request |
Note: The purity and other specifications are based on the information available on the suppliers' websites and may vary between lots. It is imperative to obtain a lot-specific Certificate of Analysis (CoA) for detailed information.
The Self-Validating System: Qualifying Your Analytical Standard
Given the limited availability of certified reference materials for this compound, a rigorous in-house qualification of the purchased standard is a cornerstone of trustworthy analytical results. The following workflow outlines a self-validating system for the qualification of a chiral analytical standard.
References
A Senior Application Scientist's Guide to the Structural Elucidation of Novel Compounds Derived from (S)-3-Chlorostyrene Oxide
For drug development professionals and researchers in synthetic chemistry, the structural elucidation of novel compounds is a critical juncture that dictates the trajectory of a research program. When starting from a stereochemically defined and reactive precursor like (S)-3-chlorostyrene oxide, the potential for generating a diverse library of chiral compounds is immense. However, this potential is matched by the analytical challenge of unambiguously determining the structure, regiochemistry, and absolute stereochemistry of the resulting molecules.
This guide provides an in-depth comparison of the essential analytical techniques required for this task. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating workflow that ensures scientific integrity from initial reaction to final structural confirmation.
The Primary Challenge: Regioselectivity and Stereochemical Integrity
This compound is a chiral epoxide, a highly valuable functional group due to its ring strain, which facilitates stereospecific ring-opening reactions.[1][2] When a nucleophile (e.g., an amine, alcohol, or thiol) attacks the epoxide, it can theoretically open at two positions: the less hindered terminal carbon (Cα) or the benzylic carbon (Cβ). This leads to two potential regioisomers. The choice of reaction conditions (acidic vs. basic) and the nature of the nucleophile heavily influence this outcome.[3] Furthermore, since the starting material is enantiopure, it is imperative to confirm that the stereochemical integrity of the original chiral center is maintained throughout the reaction and purification process.
Our analytical workflow must therefore definitively answer three fundamental questions:
-
What is the molecular formula and connectivity? (The basic constitution)
-
Which regioisomer was formed? (The result of the Cα vs. Cβ attack)
-
What is the absolute configuration of the final compound? (Confirmation of stereochemical integrity)
Comparative Analysis of Core Elucidation Techniques
No single technique can provide all the necessary information. A robust structural elucidation relies on the synergistic combination of mass spectrometry, NMR spectroscopy, and, for ultimate confirmation, X-ray crystallography and chiral chromatography.
Mass Spectrometry (MS): The First Look
Mass spectrometry is the initial and most rapid method for obtaining the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides the accurate mass, allowing for the determination of the elemental formula and confirming that the desired nucleophile has been incorporated.
Expertise & Causality: While HRMS confirms the "what" (the molecular formula), tandem mass spectrometry (MS/MS) provides clues to the "how" (the structure). By inducing fragmentation of the parent ion, we can observe characteristic fragmentation patterns. For derivatives of styrene oxide, a common fragmentation is the cleavage of the Cα-Cβ bond. The relative abundance of resulting fragments can sometimes offer preliminary evidence for the regiochemistry, though this is rarely conclusive on its own.[4][5][6]
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode for amine derivatives, as the basic nitrogen is readily protonated.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in a Time-of-Flight (TOF) analyzer over a mass range of m/z 50-1000.
-
Analysis: Use the instrument's software to calculate the elemental composition from the measured accurate mass of the protonated molecule [M+H]⁺. The calculated mass should be within 5 ppm of the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful tool for determining the precise connectivity and relative stereochemistry of a molecule in solution. A suite of experiments is required to build a complete structural picture.
Expertise & Causality: The key to determining the regioselectivity of the epoxide opening lies in a combination of ¹H, ¹³C, and 2D NMR experiments.[3][7]
-
¹H NMR: Provides information on the proton environments and their neighboring protons through chemical shifts and coupling constants. The chemical shifts of the protons on Cα and Cβ are highly diagnostic.
-
¹³C NMR: Identifies the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Establishes which protons are coupled (i.e., which are on adjacent carbons). This helps trace the carbon chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing regiochemistry. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation from a proton on the newly introduced nucleophile to either Cα or Cβ of the original epoxide provides unambiguous proof of the bond location.[8]
Consider the reaction of this compound with a primary amine, R-NH₂.
| Proton | Expected Chemical Shift (δ, ppm) for Cβ-attack | Expected Chemical Shift (δ, ppm) for Cα-attack | Rationale |
| H on Cβ | ~4.0 - 4.5 (methine, -CH(OH)-) | ~4.7 - 5.2 (methine, -CH(Ar)-) | Deshielded by adjacent aromatic ring and nitrogen. |
| H's on Cα | ~2.8 - 3.2 (methylene, -CH₂-NHR) | ~3.6 - 4.0 (methylene, -CH₂-OH) | Deshielded by adjacent hydroxyl group. |
Note: These are approximate values and can vary based on solvent and the nature of the 'R' group.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Tuning: Tune and shim the NMR spectrometer for the specific sample and solvent.
-
Acquisition: Run a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz.
-
Processing & Analysis: Process the 2D data. Look for the key correlation between a proton on the nucleophile (e.g., the N-H proton or a proton on the R-group adjacent to the nitrogen) and the carbon signal corresponding to either Cα or Cβ.
Chiral Chromatography: Quantifying Stereochemical Purity
After synthesis from a chiral precursor, it is crucial to determine the enantiomeric excess (ee) of the product to ensure no racemization has occurred. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold-standard methods for this analysis.[9][10][11]
Expertise & Causality: These techniques work by passing the compound through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.[12] The ratio of the peak areas directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the ee.[13]
-
Column Selection: Select an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral amines and alcohols.
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol. For amine-containing compounds, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is critical to prevent peak tailing and improve resolution.
-
Method Optimization: Adjust the ratio of the mobile phase solvents and the flow rate to achieve baseline separation (Resolution, Rs > 1.5) between the enantiomer peaks.
-
Quantification: Inject a solution of the synthesized compound. Integrate the area of both enantiomer peaks. Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[13]
| Parameter | Chiral HPLC | Chiral SFC |
| Resolution (Rs) | > 1.5 (typically achievable) | > 1.5 (often higher) |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes |
| Solvent Consumption | High (organic solvents) | Low (uses CO₂) |
| Primary Application | Gold standard for analytical ee determination.[9] | High-throughput screening, preparative separations.[9] |
X-ray Crystallography: The Unambiguous Answer
For a novel compound, especially one intended for pharmaceutical development, obtaining a single-crystal X-ray structure is the ultimate goal. This technique provides an unequivocal 3D structure of the molecule in the solid state.
Expertise & Causality: X-ray crystallography is the only common laboratory technique that can directly determine the absolute configuration of a chiral molecule without reference to the starting material.[14][15] By analyzing the diffraction of X-rays by the crystal lattice and employing anomalous dispersion, the absolute arrangement of atoms in space can be determined.[16] The Flack parameter is a critical value obtained during data refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment.[16]
-
Crystal Growth: This is the most challenging step. Slowly evaporate a solution of the highly purified compound from various solvents or solvent mixtures (e.g., ethyl acetate/hexane, methanol/water). Other methods include vapor diffusion and slow cooling.
-
Crystal Mounting: Select a single, well-formed crystal of suitable size (0.1-0.3 mm) and mount it on the diffractometer.
-
Data Collection: Collect the diffraction data, ensuring sufficient coverage and resolution. Using copper (Cu Kα) radiation is often beneficial for determining the absolute configuration of light-atom structures.
-
Structure Solution & Refinement: Solve the structure using direct methods or Patterson methods. Refine the structural model against the collected data. Crucially, refine the Flack parameter to confirm the absolute configuration.
Visualizing the Elucidation Workflow
A logical and systematic workflow is essential to efficiently and accurately determine the structure of a novel derivative.
Caption: Workflow for the structural elucidation of a novel chiral compound.
Logical Interdependence of Spectroscopic Data
The different analytical techniques provide complementary pieces of a puzzle that must be logically assembled to reveal the final structure.
Caption: Logical relationships between different forms of analytical data.
Conclusion
The structural elucidation of novel compounds derived from this compound is a multi-faceted challenge that demands a rigorous and integrated analytical approach. While initial MS and 1D NMR provide rapid, essential information, they are insufficient for complete characterization. The definitive determination of regiochemistry hinges on 2D NMR experiments, particularly HMBC. Concurrently, chiral chromatography is non-negotiable for verifying the stereochemical purity of the final product. Finally, while often challenging, single-crystal X-ray diffraction remains the unequivocal gold standard for providing absolute proof of both structure and stereochemistry. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize their novel chemical entities, paving the way for further development.
References
- 1. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microstructural study of a nitroxide-mediated poly(ethylene oxide)/polystyrene block copolymer (PEO-b-PS) by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to (S)-3-Chlorostyrene Oxide in Organocatalysis: A Comparative Benchmark Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, chiral epoxides stand as versatile building blocks, prized for their ability to introduce stereogenic centers with high fidelity. Among these, (S)-3-chlorostyrene oxide is emerging as a substrate of significant interest. Its unique electronic properties, stemming from the chloro-substituent on the aromatic ring, offer distinct reactivity profiles in organocatalytic transformations, making it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.
This guide provides a comprehensive benchmark analysis of this compound in organocatalysis. We will delve into its performance in key asymmetric reactions, compare its reactivity with other relevant styrene oxide derivatives, and provide detailed experimental protocols to facilitate its application in the laboratory. Our analysis is grounded in a thorough review of the current literature, offering insights into the causal relationships between catalyst structure, substrate electronics, and reaction outcomes.
The Significance of the Chloro-Substituent: An Electronic and Steric Profile
The presence of a chlorine atom at the meta-position of the phenyl ring in this compound imparts a unique combination of electronic and steric effects. Electronically, the chloro group is moderately electron-withdrawing through induction, which can influence the electrophilicity of the epoxide carbons. This can, in turn, affect the rate and regioselectivity of nucleophilic attack in ring-opening reactions. Sterically, the meta-positioning of the chlorine atom has a less direct impact on the immediate vicinity of the epoxide ring compared to an ortho-substituent, yet it contributes to the overall steric environment of the molecule.
Benchmarking Performance: Asymmetric Ring-Opening Reactions
The asymmetric ring-opening (ARO) of epoxides is a cornerstone of organocatalysis, providing access to a wide array of enantioenriched 1,2-difunctionalized compounds. Here, we compare the projected performance of this compound with unsubstituted styrene oxide and its para-chloro isomer in reactions with common nucleophiles, catalyzed by representative organocatalysts.
While direct, side-by-side comparative studies for this compound are limited in the literature, we can extrapolate expected trends based on established principles of organocatalysis and the electronic nature of the substituent.
Catalyst System 1: Chiral Phosphoric Acids (CPA)
Chiral phosphoric acids are powerful Brønsted acid catalysts that can activate the epoxide towards nucleophilic attack. The reaction typically proceeds via a dual-activation mechanism where the CPA protonates the epoxide oxygen and orients the nucleophile through hydrogen bonding.
Table 1: Projected Performance of Styrene Oxide Derivatives in CPA-Catalyzed Asymmetric Ring-Opening with Anilines
| Epoxide | Expected Reactivity | Expected Enantioselectivity (ee, %) | Rationale |
| (S)-Styrene Oxide | Baseline | High (typically >90%) | Well-established substrate with minimal electronic bias. |
| This compound | Moderate to High | High (expected >90%) | The electron-withdrawing nature of the chloro group may slightly decrease the basicity of the epoxide oxygen, potentially affecting the rate. However, high enantioselectivity is generally maintained with effective CPA catalysts. |
| (S)-4-Chlorostyrene Oxide | Moderate | High (typically >90%) | The para-chloro substituent has a more pronounced electron-withdrawing effect through resonance, which could further modulate reactivity. |
Catalyst System 2: Chiral Thioureas
Chiral thiourea catalysts operate through hydrogen bonding, activating the epoxide and the nucleophile simultaneously. They are particularly effective for the kinetic resolution of racemic epoxides and the asymmetric ring-opening with various nucleophiles.
Table 2: Projected Performance in Thiourea-Catalyzed Kinetic Resolution with Azide Nucleophiles
| Epoxide | Expected Selectivity Factor (s) | Rationale |
| Styrene Oxide | High (s > 50) | A standard substrate for this transformation, often exhibiting excellent selectivity. |
| 3-Chlorostyrene Oxide | High (expected s > 50) | The electronic and steric environment is not expected to dramatically alter the catalyst's ability to discriminate between the two enantiomers. |
| 4-Chlorostyrene Oxide | High (s > 50) | Similar to the 3-chloro isomer, high selectivity is anticipated. Enzymatic kinetic resolutions of 4-chlorostyrene oxide have shown high efficiency[1]. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key organocatalytic reactions involving substituted styrene oxides. These protocols are intended as a starting point and may require optimization for this compound.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Ring-Opening of a Substituted Styrene Oxide with Aniline
This protocol is adapted from established procedures for the ARO of meso-epoxides.[2]
Materials:
-
Substituted Styrene Oxide (e.g., this compound) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
-
Magnetic Stirrer and Stir Bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst.
-
Add anhydrous DCM and stir until the catalyst is fully dissolved.
-
Add the substituted styrene oxide to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add aniline dropwise to the reaction mixture.
-
Stir the reaction for the required time (monitor by TLC or HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol 2: Thiourea-Catalyzed Kinetic Resolution of a Racemic Substituted Styrene Oxide
This protocol is based on general methods for the kinetic resolution of terminal epoxides.
Materials:
-
Racemic Substituted Styrene Oxide (e.g., 3-chlorostyrene oxide) (1.0 mmol)
-
Nucleophile (e.g., Sodium Azide) (0.5 mmol)
-
Chiral Thiourea Catalyst (e.g., a Takemoto catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene) (5.0 mL)
-
Magnetic Stirrer and Stir Bar
-
Inert atmosphere setup
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the chiral thiourea catalyst in the anhydrous solvent.
-
Add the racemic substituted styrene oxide to the catalyst solution.
-
Add the nucleophile to the reaction mixture.
-
Stir the reaction at the appropriate temperature until approximately 50% conversion is reached (monitored by GC or HPLC).
-
Quench the reaction (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Separate the unreacted epoxide and the ring-opened product by column chromatography.
-
Determine the enantiomeric excess of the recovered epoxide and the product.
Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for rational catalyst design and reaction optimization.
Asymmetric Ring-Opening with a Chiral Phosphoric Acid Catalyst
The CPA catalyst activates the epoxide by protonation, making it more susceptible to nucleophilic attack. The chiral environment of the catalyst directs the approach of the nucleophile, leading to a highly enantioselective transformation.
References
A Senior Application Scientist's Guide to Enantiopurity Analysis of (S)-3-Chlorostyrene Oxide Derivatives: Mosher's Esters vs. Chiral Chromatography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical step in chemical synthesis and drug discovery.[1] Chiral epoxides, such as derivatives of (S)-3-chlorostyrene oxide, are valuable building blocks in the synthesis of pharmaceuticals.[2][3] Ensuring their enantiopurity is paramount, as different enantiomers can exhibit vastly different pharmacological activities. This guide provides an objective comparison of the classical Mosher's ester analysis with modern chiral chromatography techniques for this purpose, supported by experimental insights and detailed protocols.
The core challenge in analyzing enantiomers is that they are indistinguishable in an achiral environment, including standard NMR spectroscopy.[4][5] To determine enantiomeric excess (e.e.), one must introduce a chiral handle, either by forming diastereomers or by using a chiral stationary phase.
The Mosher's Ester Method: A Classic Approach to Stereochemical Elucidation
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent that has long been a staple in organic chemistry for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1][6][7]
Principle of Mosher's Ester Analysis
The fundamental principle involves the conversion of a pair of enantiomeric alcohols into a mixture of diastereomers by reaction with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[1][4][8] These resulting diastereomeric esters possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1][6][8]
The analysis of the ¹H or, more cleanly, the ¹⁹F NMR spectra of these diastereomeric esters allows for two key determinations:
-
Enantiomeric Excess (e.e.): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.[1][8] The trifluoromethyl group on the Mosher ester provides a clean singlet in the ¹⁹F NMR spectrum for each diastereomer, making quantification particularly straightforward.[8]
-
Absolute Configuration: By preparing both the (R)- and (S)-MTPA esters and analyzing the differences in chemical shifts (Δδ = δS - δR) of protons near the stereocenter, the absolute configuration of the alcohol can be assigned based on Mosher's model.[4][5][6]
The epoxide ring of a this compound derivative must first be opened to a secondary alcohol before derivatization with Mosher's acid. This can be achieved with a variety of nucleophiles under basic conditions, which typically results in an attack at the least substituted carbon of the epoxide.[9]
Alternative Methods: Chiral Chromatography (HPLC and GC)
While the Mosher's ester method is powerful, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often the preferred methods in modern analytical labs due to their directness and high throughput.[1][8]
Principle of Chiral Chromatography
Chiral chromatography involves the physical separation of enantiomers on a chiral stationary phase (CSP).[1][10] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. A variety of CSPs are commercially available, including those based on cyclodextrins and Pirkle-type phases, which have been successfully used for the separation of styrene oxide and its derivatives.[11]
Head-to-Head Comparison: Mosher's Esters vs. Chiral Chromatography
The choice between Mosher's ester analysis and chiral chromatography depends on several factors, including the specific goals of the analysis, the available instrumentation, and the nature of the sample.
| Feature | Mosher's Ester Analysis (NMR) | Chiral HPLC/GC |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1] | Chromatogram with separated peaks for each enantiomer. |
| Enantiomeric Excess (e.e.) | Determined by integration of diastereomeric signals.[1][8] | Determined by integration of enantiomeric peaks. |
| Absolute Configuration | Can be determined by comparing the NMR spectra of both (R)- and (S)-MTPA esters.[4][6] | Cannot be determined directly; requires a standard of known absolute configuration. |
| Sample Requirement | Typically requires several milligrams of sample for derivatization and NMR analysis.[1] | Can be performed with microgram quantities of sample, depending on the detector. |
| Experimental Time | Involves a chemical reaction (derivatization) followed by NMR analysis, which can take several hours.[1][6] | Direct injection and analysis, with run times typically under 30 minutes. |
| Method Development | Requires optimization of the derivatization reaction. | Requires screening of different chiral columns and mobile phases.[11] |
| Potential Issues | Incomplete derivatization, kinetic resolution during the reaction, and overlapping signals in complex molecules. | Peak co-elution, lack of a suitable chiral stationary phase for the analyte. |
| Cost | Requires NMR instrumentation and chiral derivatizing agents. | Requires a dedicated chiral column and HPLC/GC system. |
Experimental Protocols
Mosher's Ester Analysis of a this compound Derivative (Post Ring-Opening)
This protocol assumes the epoxide has been opened to the corresponding secondary alcohol.
Materials:
-
Chiral alcohol derived from this compound (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[1]
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.[1]
-
Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Analysis:
-
For e.e. determination, integrate the corresponding signals for the two diastereomers in either the ¹H or ¹⁹F NMR spectrum of one of the reaction mixtures.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[1]
-
Caption: Experimental workflow for Mosher's ester analysis.
Chiral HPLC Analysis of this compound
Materials:
-
Racemic or enantiomerically enriched 3-chlorostyrene oxide
-
Chiral HPLC column (e.g., NUCLEODEX α-PM, Whelk-O 1, or CHIRALPAK® AD-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol, methanol, water)
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Column Selection and Method Development: Based on literature or screening, select a suitable chiral column and mobile phase. A systematic approach is crucial for developing a robust separation method.[11]
-
Sample Preparation: Prepare a dilute solution of the 3-chlorostyrene oxide derivative in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis under the optimized conditions (flow rate, temperature, detection wavelength).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas to determine the enantiomeric excess.
-
Caption: General workflow for chiral chromatography analysis.
Conclusion and Recommendations
Both Mosher's ester analysis and chiral chromatography are valuable techniques for the enantiopurity analysis of this compound derivatives.
-
For routine e.e. determination in a high-throughput setting, chiral HPLC or GC is the method of choice. Its speed, sensitivity, and directness make it ideal for process monitoring and quality control.
-
When the absolute configuration of a novel derivative is unknown, Mosher's ester analysis is an indispensable tool. It provides both enantiomeric excess and absolute configuration from a single set of experiments, albeit with a greater investment of time and sample.
Ultimately, the most appropriate method will depend on the specific research question and the resources available. For comprehensive characterization of new chiral entities, a combination of both techniques can provide orthogonal validation of the stereochemical assignment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 97466-49-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gcms.cz [gcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Chlorostyrene Oxide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of reactive chemical intermediates like (S)-3-chlorostyrene oxide are not just procedural necessities but reflections of our scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Critical Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is a halogenated epoxide with significant health and safety risks. Its parent compound, styrene oxide, is recognized as a potential carcinogen, warranting stringent handling precautions. The National Institute for Occupational Safety and Health (NIOSH) advocates that there is no safe level of exposure to a carcinogen, making minimization of exposure a primary goal.[1][2]
| Hazard Classification | Description | GHS Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. | H301 | [3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | H314 / H315 | [3][4] |
| Serious Eye Damage | Causes serious eye damage and irritation. | H318 / H319 | [3][4] |
| Skin Sensitization | May cause an allergic skin reaction. | H317 | [3][4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 | [3] |
| Potential Carcinogenicity | Styrene oxide, a related compound, may cause cancer. | H350 (for Styrene Oxide) |
The Core Directive: Professional Hazardous Waste Disposal
Due to its multiple hazard classifications—particularly its reactivity, toxicity, and suspected mutagenicity—the primary and required method for disposing of bulk quantities of this compound is through a licensed hazardous waste management service.
Causality: The epoxide ring makes the molecule reactive, and its halogenated nature requires high-temperature incineration (typically at least 1100°C) to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[5][6] This process requires specialized facilities that are beyond the capabilities of a standard research laboratory.
Under the Resource Conservation and Recovery Act (RCRA) in the United States, this chemical would likely be classified under several waste codes due to its characteristics of reactivity (D003) and potentially toxicity.[7][8] As a halogenated organic compound, it must be segregated into the appropriate waste stream for halogenated organic wastes.[9]
Step-by-Step Disposal and Decontamination Protocol
This protocol covers the entire lifecycle of the waste within the laboratory, from generation to preparation for final pickup.
Step 1: Always Prioritize Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure a robust barrier between you and the hazard.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields and a face shield for maximum protection against splashes.[4]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood.[10]
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, sealable container designated for "Halogenated Organic Hazardous Waste."[9] The container must be compatible with the chemical and in good condition.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive," "Reactive")
-
The accumulation start date.
-
-
Collection:
-
Pure or Concentrated Waste: Carefully transfer any unused or waste this compound directly into the designated hazardous waste container.
-
Contaminated Solvents: If used in a reaction, collect the entire solution in the halogenated waste container. Do not mix with non-halogenated solvent waste.
-
Contaminated Solids: Collect contaminated items such as gloves, absorbent pads, and weighing papers in a separate, sealed plastic bag clearly marked as "Solid Hazardous Waste: this compound."
-
Step 3: Decontamination of Labware and Surfaces
While bulk material requires professional disposal, residual amounts on glassware or minor spills can be chemically deactivated in the lab before final cleaning. The principle is to open the reactive epoxide ring.
Protocol for Labware Decontamination:
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with a small amount of an appropriate solvent (e.g., acetone) to dissolve the residue. Collect this rinsate and add it to your "Halogenated Organic Hazardous Waste" container.
-
Chemical Deactivation: Prepare a 10% aqueous solution of sodium thiosulfate. Carefully fill the glassware with this solution and allow it to sit for at least one hour. This will facilitate the nucleophilic opening of the epoxide ring, rendering it less reactive.
-
Final Cleaning: After the deactivation step, dispose of the thiosulfate solution down the drain with copious amounts of water, in accordance with local regulations. The glassware can then be washed using standard laboratory procedures.
Step 4: Managing Spills and Emergencies
Immediate and correct response to a spill is vital for safety.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the fume hood is operational. For spills outside a hood, eliminate all ignition sources.[3]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the liquid.[3] Do not use combustible materials like paper towels for the initial containment.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a 10% sodium thiosulfate solution, followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.[3]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound waste streams.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to these protocols—prioritizing professional disposal for bulk quantities, using correct PPE, maintaining strict waste segregation, and following proper decontamination procedures—we uphold our professional responsibility and build a foundation of trust in our scientific practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for final waste disposal.
References
- 1. NIOSH Chemical Carcinogen Policy | Cancer | CDC [cdc.gov]
- 2. Carcinogens in the Workplace: Considerations for EHS [ehsleaders.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. (R)-(+)-(3-氯苯基)环氧乙烷 | Sigma-Aldrich [sigmaaldrich.cn]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. toolkit.pops.int [toolkit.pops.int]
- 7. actenviro.com [actenviro.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-chlorostyrene oxide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. (S)-3-chlorostyrene oxide, a valuable intermediate in synthetic chemistry, requires meticulous handling due to its specific hazard profile.[1][2] This guide moves beyond a simple checklist, providing a procedural and logistical framework for the safe utilization of this compound. Here, we will detail the essential personal protective equipment (PPE), operational protocols, and disposal plans, grounded in authoritative safety standards and practical laboratory experience.
Hazard Assessment: Understanding the Risks of this compound
This compound, like its enantiomer, is classified with several distinct hazards that dictate our safety protocols.[3][4] Understanding these is the first step in a robust safety plan. The primary risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, inflammation, and discomfort.[3][4]
-
Serious Eye Irritation (H319): Vapors or splashes can lead to significant eye damage.[3][4]
-
Allergic Skin Reaction (H317): This is a critical consideration. Epoxides as a class are known sensitizers.[5] Repeated exposure, even at low levels, can lead to the development of an allergic response, resulting in a severe rash upon subsequent contact.[3]
-
Respiratory Irritation (H335): Inhalation of vapors may irritate the respiratory tract, causing coughing and discomfort. The target organ for this compound is the respiratory system.
-
Combustibility: It is a combustible liquid with a flash point of 97 °C (206.6 °F), meaning it can ignite when exposed to an ignition source at or above this temperature.
These hazards are the "why" behind the stringent PPE and handling protocols that follow. Our goal is to create multiple barriers of protection to mitigate these risks effectively.[6][7][8]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. The minimum required PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[9] However, for adequate protection, an enhanced suite of PPE is required.
PPE Selection Summary
| Hazard Level / Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Low Concentration (e.g., Weighing small quantities in a fume hood, preparing dilute solutions) | Safety glasses with side shields | Disposable Nitrile Gloves (minimum 4 mil thickness, double-gloving recommended) | Flame-resistant lab coat | Not required if handled exclusively within a certified chemical fume hood. |
| High Volume / Splash Potential (e.g., Transfers, running reactions, workup procedures) | Chemical splash goggles and a full-face shield | Chemical-resistant gloves (e.g., Butyl rubber or Silver Shield® over nitrile) | Chemical-resistant apron over a flame-resistant lab coat | Not required if handled exclusively within a certified chemical fume hood. |
| Emergency / Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Chemical-resistant suit or coveralls | Air-purifying respirator with an organic vapor cartridge (e.g., ABEK type) is mandatory. |
Detailed PPE Justification
-
Eye and Face Protection: Standard safety glasses are insufficient due to the risk of splashes.[9] Chemical splash goggles that form a seal around the eyes are essential.[10] When handling larger quantities or performing operations with a high splash potential, a full-face shield must be worn over the goggles to protect the entire face.[11][12]
-
Hand Protection: Due to its classification as a skin irritant and sensitizer, robust hand protection is critical. Standard thin nitrile gloves offer minimal protection for incidental contact only.[9] For any task involving more than microgram quantities, double-gloving with nitrile gloves is a prudent minimum. For sustained contact or when handling larger volumes, more resistant gloves such as butyl rubber should be used.[13] Always inspect gloves for tears or pinholes before use and remove them using the "inside-out" technique to avoid contaminating your skin.[5]
-
Body Protection: A flame-resistant lab coat is the standard.[11] For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[14]
-
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[12][14] This is the primary engineering control to mitigate the respiratory irritation hazard.[11] A respirator should only be necessary in the event of a large spill or a failure of engineering controls.[7][10]
Operational Guide for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and accidents.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[5] Verify that the chemical fume hood has been certified within the last year. Assemble all necessary equipment and designated waste containers inside the fume hood.
-
Donning PPE: Put on all required PPE before approaching the fume hood.
-
Aliquotting/Weighing: Perform all transfers within the fume hood. Use a spatula or pipette to transfer the material. Work on a disposable absorbent bench liner to contain any small drips or spills.
-
Running Reactions: Keep the fume hood sash at the lowest possible position that still allows for comfortable work. This maximizes the capture velocity and your protection.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment. A standard laboratory detergent followed by a solvent rinse (e.g., acetone or ethanol) is typically sufficient.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Small Spill (inside fume hood): Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[14] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office. Do not attempt to clean it up without appropriate respiratory protection and training.[12]
Disposal Plan
Proper waste management prevents downstream hazards.
-
Chemical Waste: All unreacted this compound and solutions containing it must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Contaminated Solids: Used gloves, bench liners, and absorbent materials from spill cleanups are considered contaminated solid waste.[5] They must be double-bagged, sealed, and placed in a designated hazardous waste container.[16]
-
Empty Containers: "Empty" containers are never truly empty. They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[15] The rinsed container can then be disposed of according to institutional guidelines.
By integrating these safety protocols into every aspect of your work with this compound, you build a culture of safety that protects not only yourself but your entire research team. This diligence ensures that scientific discovery can proceed without compromising personal well-being.
References
- 1. This compound | 97466-49-4 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. epoxy-europe.eu [epoxy-europe.eu]
- 6. needle.tube [needle.tube]
- 7. clarionsafety.com [clarionsafety.com]
- 8. osha.gov [osha.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. crosslinktech.com [crosslinktech.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. nj.gov [nj.gov]
- 13. epoxio.cz [epoxio.cz]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. wolverinecoatings.com [wolverinecoatings.com]
- 16. prosetepoxy.com [prosetepoxy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
